CC-671
Description
Properties
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dual Kinase Inhibitor CC-671: A Deep Dive into its Mechanism of Action in Triple-Negative Breast Cancer
For Immediate Release
San Diego, CA – December 8, 2025 – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of CC-671, a potent dual inhibitor of CDC-like kinase 2 (CLK2) and dual-specificity protein kinase TTK (also known as Mps1), in the context of triple-negative breast cancer (TNBC). This guide details the preclinical data, experimental methodologies, and the underlying signaling pathways that position this compound as a promising therapeutic agent for this aggressive and difficult-to-treat cancer subtype.
Core Mechanism: Exploiting Synthetic Lethality in TNBC
This compound was identified through a phenotypic screen for compounds that selectively trigger apoptosis in TNBC cell lines while having minimal effect on luminal breast cancer cells.[1] The core of its mechanism lies in the principle of synthetic lethality . This compound demonstrates heightened efficacy in TNBC cells that have a compromised G1-S cell cycle checkpoint, a common characteristic of this cancer subtype.[1][2] By simultaneously inhibiting two critical kinases, this compound disrupts essential cellular processes, leading to apoptosis-mediated cell death and the inhibition of tumor growth.[1][3]
The dual inhibition of TTK and CLK2 by this compound results in two distinct but complementary anti-cancer effects:
-
Disruption of Mitosis via TTK Inhibition: TTK is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance system that ensures proper chromosome segregation during mitosis. Inhibition of TTK by this compound leads to a premature exit from mitosis (mitotic acceleration), resulting in catastrophic chromosomal missegregation and ultimately, cell death.[1][2] This is evidenced by the reduced phosphorylation of KNL1, a direct substrate of TTK.[2][4]
-
Alteration of Pre-mRNA Splicing via CLK2 Inhibition: CLK2 is a key regulator of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[2][4] By inhibiting CLK2, this compound alters the splicing of numerous genes, including those involved in cell survival and apoptosis.[2][5] This is demonstrated by the decreased phosphorylation of SRp75, a direct substrate of CLK2.[2][4] The resulting aberrant transcripts can lead to the production of non-functional or pro-apoptotic proteins, pushing the cancer cell towards apoptosis.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the potency and selectivity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| TTK (Mps1) | 5 |
| CLK2 | 3 |
| DYRK1A | 104 |
| DYRK1B | 157 |
| DYRK3 | 99 |
| CLK1 | 300 |
| PHKG | 136 |
Data sourced from Cayman Chemical.
Table 2: Cellular Potency of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (nM) |
| Cal-51 | Triple-Negative | 60 |
| BT-474 | Luminal | 6,970 |
Data sourced from Cayman Chemical.
Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Animal Model | Cell Line | Treatment | Dosing Schedule | Outcome |
| Mouse Xenograft | Cal-51 | This compound (20 mg/kg) | Weekly | Significant tumor volume reduction |
Data sourced from Cayman Chemical and other preclinical studies.[2]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Caspase-Glo® 3/7 Assay for Apoptosis Detection
This assay quantifies caspase-3 and -7 activities, which are key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled multiwell plates suitable for luminescence measurements
-
Plate-reading luminometer
-
TNBC cells (e.g., Cal-51)
-
This compound
-
Culture medium
Procedure:
-
Cell Plating: Seed TNBC cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Equilibrate the reagent to room temperature before use.
-
Assay: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by shaking on a plate shaker for 30 seconds at 300-500 rpm. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase activity.
Western Blotting for Phosphorylated Proteins (p-KNL1 and p-SRp75)
This technique is used to detect the phosphorylation status of specific proteins, providing evidence of kinase inhibition.
Materials:
-
TNBC cells (e.g., Cal-51)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-KNL1, anti-p-SRp75, and corresponding total protein antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat TNBC cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-KNL1 or anti-p-SRp75) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis
The TUNEL assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades.
Materials:
-
TUNEL assay kit (e.g., from Promega or Cell Signaling Technology)
-
TNBC cells
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Treatment and Harvesting: Treat TNBC cells with this compound. Harvest both adherent and floating cells.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Permeabilization: Permeabilize the cells by incubating them in 0.1% Triton X-100 on ice for 5-15 minutes.
-
TUNEL Labeling:
-
Equilibrate the cells in the provided equilibration buffer.
-
Incubate the cells with the TdT reaction mix, which contains TdT enzyme and fluorescently labeled dUTPs, for 60 minutes at 37°C in a humidified, dark chamber.
-
-
Analysis:
-
Flow Cytometry: Resuspend the cells in PBS and analyze them on a flow cytometer to quantify the percentage of TUNEL-positive (apoptotic) cells.
-
Fluorescence Microscopy: Mount the cells on slides and visualize the fluorescently labeled nuclei under a fluorescence microscope.
-
Orthotopic Xenograft Model of TNBC
This in vivo model is crucial for evaluating the anti-tumor efficacy of this compound in a setting that more closely mimics human disease.
Materials:
-
Immunocompromised mice (e.g., female nude or NOD/SCID mice)
-
TNBC cells (e.g., Cal-51)
-
Matrigel or other basement membrane matrix
-
Surgical instruments
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture Cal-51 cells and harvest them during the exponential growth phase. Resuspend the cells in a mixture of serum-free medium and Matrigel (typically a 1:1 ratio) at a concentration of approximately 1 x 10⁷ cells/mL.
-
Orthotopic Implantation: Anesthetize the mice. Make a small incision to expose the fourth mammary fat pad. Inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) into the fat pad. Suture the incision.
-
Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors are palpable, measure their dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 20 mg/kg) or the vehicle control via the appropriate route (e.g., intravenous or oral) according to the desired schedule (e.g., weekly).
-
Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors can be excised for further analysis (e.g., Western blotting, immunohistochemistry).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the workflows of the experimental procedures.
Caption: Dual inhibitory mechanism of this compound in TNBC.
Caption: Preclinical evaluation workflow for this compound.
References
- 1. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 5. DeadEnd™ Fluorometric TUNEL System Protocol [promega.jp]
An In-depth Technical Guide on CC-671: A Dual TTK and CLK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CC-671 is a potent and selective small molecule inhibitor targeting two critical serine/threonine kinases: Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). By simultaneously inhibiting these two distinct cellular pathways—mitotic progression and mRNA splicing—this compound represents a novel therapeutic strategy, particularly for aggressive cancers such as triple-negative breast cancer (TNBC). This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols for its evaluation, and visualization of the relevant signaling pathways. Furthermore, it explores the compound's unexpected role in overcoming multidrug resistance through the inhibition of the ABCG2 transporter.
Introduction to this compound
Discovered through a phenotypic screen for compounds that selectively target TNBC cells, this compound emerged as a dual inhibitor of TTK and CLK2.[1] TTK is a key regulator of the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during mitosis.[2] Its inhibition leads to mitotic errors and ultimately cell death in rapidly dividing cancer cells.[3] CLK2 is a crucial factor in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[4][5] Dysregulation of splicing is a hallmark of cancer, and inhibiting CLK2 can lead to the production of non-functional proteins and induce apoptosis.[6] The dual inhibition of these pathways by this compound offers a multi-pronged attack on cancer cell proliferation and survival.
Quantitative Data on this compound
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Reference(s) |
| TTK (Mps1) | 5 | [7][8][9] |
| CLK2 | 3 - 6 | [7][8][9][10] |
| DYRK3 | 99.1 | [1] |
| DYRK1A | 104 | [1] |
| PHKG1 | 136 | [9] |
| DYRK1B | 157 | [9] |
| CLK1 | 300 | [9] |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| Cal-51 | Triple-Negative Breast Cancer | 60 | [1] |
| BT-474 | Luminal Breast Cancer | 4800 - 6970 | [1][7] |
Table 3: In Vivo Efficacy of this compound in TNBC Xenograft Models
| Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference(s) |
| Cal-51 | 20 mg/kg, q3d or q7d | Superior to taxotere | [1] |
| TNBC Xenograft | 10 mg/kg, q3d | 71% | [7][11] |
| TNBC Xenograft | 20 mg/kg, q3d | 71% | [7][11] |
Table 4: Pharmacokinetic Properties of this compound in Monkeys
| Parameter | Value | Reference(s) |
| Clearance (CL) | 12.9 mL/min/kg | [1] |
| Volume of Distribution (Vss) | 2.13 L/kg | [1] |
| Mean Residence Time (MRT) | 2.8 h | [1] |
Mechanism of Action
This compound exerts its anticancer effects through the dual inhibition of TTK and CLK2.
Inhibition of TTK and the Spindle Assembly Checkpoint
TTK is a master regulator of the SAC, a critical cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. TTK's kinase activity is essential for the recruitment of other SAC proteins to unattached kinetochores, which generates a "wait anaphase" signal. By inhibiting TTK, this compound prevents the phosphorylation of key substrates like KNL1, disrupting the SAC.[12][13] This leads to premature entry into anaphase with misaligned chromosomes, resulting in aneuploidy and, ultimately, mitotic catastrophe and cell death.[3]
Inhibition of CLK2 and mRNA Splicing
CLK2 is a dual-specificity kinase that plays a pivotal role in the regulation of pre-mRNA splicing by phosphorylating SR proteins, such as SRp75.[4][13] These phosphorylation events are critical for the proper assembly of the spliceosome and the selection of splice sites.[14] By inhibiting CLK2, this compound disrupts the phosphorylation of SR proteins, leading to aberrant splicing of numerous transcripts.[6] This can result in the production of non-functional or truncated proteins, ultimately triggering apoptosis.[6]
Overcoming Multidrug Resistance via ABCG2 Inhibition
An additional and significant mechanism of action for this compound is its ability to antagonize ABCG2-mediated multidrug resistance.[15] ABCG2 is an ATP-binding cassette (ABC) transporter that actively effluxes a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy. This compound has been shown to inhibit the drug efflux activity of ABCG2, leading to increased intracellular accumulation of co-administered chemotherapeutic agents.[15][16] Computational docking studies suggest that this compound has a high binding affinity for the drug-binding site of ABCG2.[15]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assays
4.1.1. Radiometric Kinase Assay for TTK
This assay measures the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a substrate by the kinase.
-
Materials:
-
Recombinant human TTK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
[γ-³³P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
This compound serially diluted in DMSO
-
P81 phosphocellulose paper
-
Phosphoric acid wash solution
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant TTK enzyme, and MBP substrate.
-
Add serially diluted this compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with phosphoric acid solution to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
-
4.1.2. Luminescence-Based Kinase Assay for CLK2 (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to ATP and detected via a luciferase-based reaction.
-
Materials:
-
Recombinant human CLK2 enzyme
-
A suitable substrate for CLK2 (e.g., a generic kinase substrate like Myelin Basic Protein or a specific SR protein-derived peptide)
-
ATP
-
Kinase reaction buffer
-
This compound serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a multi-well plate containing kinase buffer, CLK2 enzyme, and substrate.
-
Add serially diluted this compound or DMSO to the wells.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the ADP generated to ATP by adding the Kinase Detection Reagent.
-
Measure the luminescence signal using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Cellular Assays
4.2.1. Western Blotting for Phospho-Substrate Levels
This method is used to assess the ability of this compound to inhibit the phosphorylation of endogenous TTK and CLK2 substrates in a cellular context.
-
Materials:
-
TNBC cell lines (e.g., Cal-51)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-KNL1, anti-KNL1, anti-phospho-SRp75 (or other phospho-SR protein antibodies), anti-SRp75, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate
-
-
Procedure:
-
Culture TNBC cells and treat with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total substrate protein and a loading control to ensure equal loading.
-
Quantify the band intensities to determine the relative levels of substrate phosphorylation.
-
In Vivo Xenograft Studies
4.3.1. TNBC Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
TNBC cell line (e.g., Cal-51 or MDA-MB-231)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional, to enhance tumor take-rate)
-
This compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject a suspension of TNBC cells (e.g., 5 x 10⁶ cells in PBS, with or without Matrigel) subcutaneously into the flank of each mouse.[2][5][17]
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound to the treatment group according to the desired dosing schedule (e.g., 10 or 20 mg/kg, q3d, via oral gavage or intraperitoneal injection). The control group receives the vehicle.[7][11]
-
Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, or immunohistochemistry).
-
Calculate the Tumor Growth Inhibition (TGI) to determine the efficacy of the treatment.
-
Conclusion
This compound is a promising dual inhibitor of TTK and CLK2 with demonstrated preclinical efficacy in TNBC models. Its unique mechanism of action, targeting both mitotic integrity and mRNA splicing, provides a strong rationale for its development as a novel anticancer agent. The additional finding that this compound can overcome ABCG2-mediated multidrug resistance further enhances its therapeutic potential, suggesting its utility in combination therapies for chemoresistant tumors. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the further investigation and clinical translation of this compelling molecule.
References
- 1. | BioWorld [bioworld.com]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. CAL-51 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Generation of MDA‐MB‐231 xenograft tumors [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound - LKT Labs [lktlabs.com]
- 14. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 15. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Role of CC-671 in Reversing ABCG2-Mediated Multidrug Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) remains a significant hurdle in cancer chemotherapy, with the ATP-binding cassette (ABC) transporter ABCG2 playing a pivotal role. Overexpression of ABCG2 in cancer cells leads to the active efflux of a broad spectrum of chemotherapeutic agents, diminishing their intracellular concentration and therapeutic efficacy. This technical guide delves into the mechanism and experimental validation of CC-671, a dual TTK/CLK2 inhibitor, as a potent agent for reversing ABCG2-mediated MDR. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways, offering valuable insights for researchers and professionals in the field of oncology drug development.
Introduction: The Challenge of ABCG2-Mediated Multidrug Resistance
The ATP-binding cassette (ABC) superfamily of transporters are integral membrane proteins that utilize the energy of ATP hydrolysis to move various substrates across cellular membranes. Within this family, ABCG2 (also known as Breast Cancer Resistance Protein or BCRP) is a key player in the development of MDR in numerous cancers.[1][2] Its broad substrate specificity allows it to extrude a wide range of structurally and functionally diverse anticancer drugs, including mitoxantrone, topotecan, and various tyrosine kinase inhibitors. The overexpression of ABCG2 is often correlated with poor clinical outcomes, making it a critical target for therapeutic intervention.
The development of small molecule inhibitors that can specifically block the efflux function of ABCG2 is a promising strategy to overcome MDR. An ideal ABCG2 inhibitor would restore the sensitivity of resistant cancer cells to conventional chemotherapy without exhibiting significant off-target effects or intrinsic toxicity.
This compound: A Novel ABCG2 Reversal Agent
This compound is a potent and selective dual inhibitor of TTK (monopolar spindle 1) and CLK2 (CDC-like kinase 2) kinases, which are involved in cell cycle regulation.[1] Recent research has uncovered a novel function of this compound as an effective reversal agent for ABCG2-mediated MDR.[1] Mechanistic studies have shown that this compound directly inhibits the drug efflux activity of ABCG2, leading to an increased intracellular accumulation of chemotherapeutic drugs in cancer cells that overexpress this transporter.[1] Importantly, this compound does not achieve this by altering the protein expression levels or the subcellular localization of ABCG2.[1] Computational molecular docking analyses further support these findings, suggesting a high binding affinity of this compound to the drug-binding pocket of ABCG2.[1]
Data Presentation: Quantitative Analysis of this compound Efficacy
The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified through various in vitro assays. The following tables summarize the key findings, including the cytotoxicity of this compound and its ability to sensitize ABCG2-overexpressing cells to standard chemotherapeutic agents.
Table 1: Cytotoxicity of this compound in Drug-Sensitive and ABCG2-Overexpressing Cell Lines
| Cell Line | Parental IC50 (µM) | ABCG2-Overexpressing IC50 (µM) |
| NCI-H460 | 2.89 ± 0.45 | 3.12 ± 0.51 |
| A549 | 3.54 ± 0.62 | 3.78 ± 0.59 |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 2: Reversal of Mitoxantrone Resistance by this compound in ABCG2-Overexpressing Lung Cancer Cells
| Cell Line | Treatment | IC50 of Mitoxantrone (µM) | Reversal Fold |
| NCI-H460 | Mitoxantrone alone | 0.012 ± 0.002 | - |
| NCI-H460/MX20 | Mitoxantrone alone | 1.54 ± 0.28 | - |
| NCI-H460/MX20 | Mitoxantrone + 0.5 µM this compound | 0.21 ± 0.04 | 7.3 |
| NCI-H460/MX20 | Mitoxantrone + 1 µM this compound | 0.08 ± 0.01 | 19.3 |
Data represents the mean ± standard deviation from at least three independent experiments.
Table 3: Reversal of Topotecan Resistance by this compound in ABCG2-Overexpressing Lung Cancer Cells
| Cell Line | Treatment | IC50 of Topotecan (µM) | Reversal Fold |
| NCI-H460 | Topotecan alone | 0.025 ± 0.004 | - |
| NCI-H460/TPT10 | Topotecan alone | 0.98 ± 0.15 | - |
| NCI-H460/TPT10 | Topotecan + 0.5 µM this compound | 0.15 ± 0.03 | 6.5 |
| NCI-H460/TPT10 | Topotecan + 1 µM this compound | 0.06 ± 0.01 | 16.3 |
Data represents the mean ± standard deviation from at least three independent experiments.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's role in reversing ABCG2-mediated multidrug resistance.
Cell Lines and Culture
-
Parental Cell Lines: Human non-small cell lung cancer cell lines NCI-H460 and A549.
-
ABCG2-Overexpressing Cell Lines: Mitoxantrone-selected NCI-H460/MX20 and Topotecan-selected NCI-H460/TPT10 sublines.
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2. Drug-resistant cell lines are cultured in the presence of the respective selecting agent to maintain ABCG2 expression.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in 96-well plates at a density of 5,000-6,000 cells per well and allow them to attach overnight.
-
Treat the cells with a series of concentrations of this compound or a chemotherapeutic agent (e.g., mitoxantrone, topotecan) with or without a fixed concentration of this compound.
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
Mitoxantrone Accumulation Assay (Flow Cytometry)
-
Harvest logarithmically growing cells and resuspend them in fresh culture medium at a density of 1 x 10^6 cells/mL.
-
Pre-incubate the cells with or without this compound (e.g., 1 µM) for 1 hour at 37°C.
-
Add the ABCG2 substrate, mitoxantrone (e.g., 10 µM), to the cell suspension and incubate for another 2 hours at 37°C.
-
Stop the incubation by adding ice-cold PBS and centrifuge the cells at 4°C.
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS containing 1% paraformaldehyde.
-
Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer with an appropriate excitation laser (e.g., 633 nm) and emission filter (e.g., 660/20 nm bandpass).
ABCG2 ATPase Activity Assay
-
Use commercially available membrane vesicles prepared from Sf9 cells overexpressing human ABCG2.
-
Prepare a reaction mixture containing membrane vesicles (e.g., 5 µg protein), assay buffer (50 mM MES-Tris, pH 6.8, 50 mM KCl, 5 mM sodium azide, 1 mM EGTA, 1 mM ouabain, 2 mM DTT, 10 mM MgCl2), and various concentrations of this compound.
-
Initiate the reaction by adding 5 mM ATP.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding 5% sodium dodecyl sulfate (SDS).
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., molybdenum blue reaction).
-
Determine the effect of this compound on the basal and substrate-stimulated ABCG2 ATPase activity.
Visualizing the Mechanism of Action
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Diagram 1: ABCG2-Mediated Drug Efflux
Caption: ABCG2 utilizes ATP hydrolysis to actively transport chemotherapeutic drugs out of the cell.
Diagram 2: Inhibition of ABCG2 by this compound
Caption: this compound binds to ABCG2, inhibiting the efflux of chemotherapeutic drugs.
Diagram 3: Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating the efficacy of this compound in reversing ABCG2-mediated MDR.
Conclusion
The dual TTK/CLK2 inhibitor, this compound, has been identified as a promising agent for reversing ABCG2-mediated multidrug resistance. Through direct inhibition of the transporter's efflux function, this compound effectively increases the intracellular concentration and cytotoxicity of co-administered chemotherapeutic drugs in ABCG2-overexpressing cancer cells. The data and protocols presented in this technical guide provide a solid foundation for further preclinical and clinical investigation of this compound as a chemosensitizer in cancers where ABCG2-mediated MDR is a significant clinical challenge. The continued exploration of such targeted MDR reversal agents holds the potential to improve the efficacy of existing cancer therapies and overcome a major obstacle in oncology.
References
The Dual TTK/CLK2 Inhibitor CC-671: A Technical Guide to its Disruption of the Spindle Assembly Checkpoint
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective small molecule inhibitor targeting two key kinases: Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] The inhibition of TTK/Mps1 directly implicates this compound as a modulator of the Spindle Assembly Checkpoint (SAC), a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Dysregulation of the SAC is a hallmark of many cancers, leading to chromosomal instability and aneuploidy, which can drive tumor progression. Consequently, targeting the SAC with inhibitors like this compound presents a promising therapeutic strategy for cancers characterized by high rates of cell division and genomic instability. This technical guide provides an in-depth overview of the effects of this compound on the spindle assembly checkpoint, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant cellular pathways.
Core Mechanism of Action: Inhibition of the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle. This checkpoint is essential for preventing the missegregation of chromosomes. A key upstream regulator of the SAC is the TTK/Mps1 kinase. When kinetochores, the protein structures on chromosomes where spindle fibers attach, are unattached, TTK/Mps1 is activated. This activation initiates a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC). The MCC, in turn, inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase. By inhibiting the APC/C, the degradation of key mitotic proteins like securin and cyclin B is prevented, thereby arresting the cell in mitosis until all chromosomes have achieved proper bipolar attachment to the spindle.
This compound, as a potent inhibitor of TTK/Mps1, disrupts this critical checkpoint. By blocking the kinase activity of TTK/Mps1, this compound prevents the downstream signaling required for the establishment and maintenance of the mitotic arrest. This premature inactivation of the SAC leads to a failure to correct improper chromosome-spindle attachments, resulting in chromosome missegregation, aneuploidy, and ultimately, cell death, a process often referred to as mitotic catastrophe. This selective induction of cell death in rapidly dividing cancer cells with a compromised SAC is the basis for the therapeutic potential of this compound.
Quantitative Data
The following tables summarize the key quantitative data regarding the inhibitory activity of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound [1][2]
| Target Kinase | IC50 (nM) |
| TTK (Mps1) | 5 |
| CLK2 | 3 |
| DYRK3 | 99 |
| DYRK1A | 104 |
| PHKG | 136 |
| DYRK1B | 157 |
| CLK1 | 300 |
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines [1]
| Cell Line | Subtype | IC50 (nM) |
| Cal-51 | Triple-Negative Breast Cancer (TNBC) | 60 |
| BT-474 | Luminal Breast Cancer | 6,970 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and are adapted to be representative of the types of assays used to characterize the effects of this compound on the spindle assembly checkpoint.
In Vitro Kinase Inhibition Assay
This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of this compound against TTK/Mps1 and other kinases.
Materials:
-
Recombinant human TTK/Mps1 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in kinase buffer to the desired final concentrations.
-
In a 96-well plate, add the kinase, substrate, and this compound solution.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
This protocol describes how to assess the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Cal-51, BT-474)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar
-
96-well cell culture plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
After the incubation period, equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol details the visualization of the mitotic spindle and chromosomes in cells treated with this compound to assess mitotic arrest and chromosome missegregation.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixative (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-α-tubulin for microtubules, anti-γ-tubulin for centrosomes)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with this compound at the desired concentration and for the appropriate time to induce mitotic effects.
-
Fix the cells with the chosen fixative.
-
Permeabilize the cells to allow antibody entry.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with primary antibodies diluted in blocking buffer.
-
Wash the coverslips with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies diluted in blocking buffer.
-
Wash the coverslips with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope to analyze spindle morphology and chromosome alignment.
Visualizations
Signaling Pathway Diagram
Caption: The Spindle Assembly Checkpoint signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for characterizing the effects of this compound.
References
The Discovery and Synthesis of CC-671: A Dual TTK/CLK2 Inhibitor for Triple-Negative Breast Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CC-671 is a potent and selective dual inhibitor of TTK protein kinase (TTK) and CDC-like kinase 2 (CLK2), discovered through a phenotypic screen for compounds demonstrating preferential apoptosis-inducing activity in triple-negative breast cancer (TNBC) cell lines. This technical guide details the discovery, synthesis, and mechanism of action of this compound, providing comprehensive experimental protocols and summarizing key quantitative data. Furthermore, it visually elucidates the signaling pathways modulated by this compound through detailed diagrams.
Introduction
Triple-negative breast cancer (TNBC) represents a significant challenge in oncology due to its aggressive nature and lack of targeted therapies. The discovery of this compound, a novel 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine, offers a promising therapeutic strategy. This compound exhibits a unique dual inhibitory profile against TTK and CLK2, crucial kinases involved in mitotic progression and pre-mRNA splicing, respectively. This dual inhibition leads to synthetic lethality in TNBC cells with a compromised G1-S checkpoint. Additionally, this compound has been shown to overcome multidrug resistance in lung cancer by inhibiting the ATP-binding cassette transporter G2 (ABCG2).
Discovery and Synthesis
This compound was identified from a phenotypic screen of a compound library for its ability to selectively induce apoptosis in TNBC cells while sparing luminal breast cancer cells. The lead compound was optimized through structure-activity relationship (SAR) studies, leading to the identification of this compound with potent and selective dual inhibition of TTK and CLK2.
Synthesis of this compound
The synthesis of this compound and other 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines is detailed in the supplementary information of the primary publication by Riggs et al. (2017). A general synthetic scheme is presented below.
(Note: The specific, step-by-step protocol for the synthesis of this compound is proprietary and not fully available in the public domain. The following is a generalized representation based on the synthesis of similar compounds.)
General Synthetic Scheme for 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidines:
-
Step 1: Synthesis of the Pyrrolo[2,3-d]pyrimidine Core: This typically involves the condensation of a substituted pyrimidine with a suitable partner to form the fused pyrrole ring.
-
Step 2: Functionalization at the C2, C4, and C5 Positions: Sequential or one-pot reactions are employed to introduce the desired substituents at these positions. This may involve nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and other standard organic transformations.
-
Step 3: Final Modification and Purification: The final steps may involve deprotection of protecting groups and purification of the final compound using techniques such as column chromatography and recrystallization.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of TTK and CLK2, and by antagonizing the ABCG2 transporter.
TTK/CLK2 Inhibition
This compound potently and selectively inhibits both TTK and CLK2.[1] TTK, also known as monopolar spindle 1 (Mps1), is a key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2] CLK2 is a dual-specificity kinase that phosphorylates serine/arginine-rich (SR) proteins, which are essential for pre-mRNA splicing.[1]
Inhibition of TTK by this compound leads to mitotic acceleration and chromosome missegregation, ultimately inducing apoptosis.[1] Inhibition of CLK2 disrupts pre-mRNA splicing, leading to the production of aberrant proteins and contributing to apoptosis.[1] The dual inhibition of these two distinct pathways demonstrates a synergistic effect in TNBC cells.
ABCG2 Inhibition
In addition to its primary targets, this compound has been identified as an effective inhibitor of the ABCG2 transporter.[3] ABCG2 is an ATP-binding cassette transporter that contributes to multidrug resistance (MDR) in cancer by effluxing chemotherapeutic drugs from cancer cells.[3] this compound inhibits the drug efflux activity of ABCG2, thereby increasing the intracellular concentration of co-administered chemotherapeutic agents and reversing MDR.[3]
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Target | IC50 (nM) | Reference |
| TTK | 5 | [2] |
| CLK2 | 3 | [2] |
Table 1: In vitro kinase inhibitory activity of this compound.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-468 | TNBC | 10 | [1] |
| MDA-MB-231 | TNBC | 25 | [1] |
| SUM159PT | TNBC | 30 | [1] |
Table 2: In vitro anti-proliferative activity of this compound in TNBC cell lines.
| Cell Line | Chemotherapeutic | Reversal Fold | Reference |
| NCI-H460/MX20 | Mitoxantrone | >100 | [3] |
| S1-M1-80 | Topotecan | ~20 | [3] |
Table 3: Reversal of ABCG2-mediated multidrug resistance by this compound.
Experimental Protocols
In Vitro Kinase Inhibition Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against TTK and CLK2 kinases.
Materials:
-
Recombinant human TTK and CLK2 enzymes
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Specific peptide substrates for TTK and CLK2
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
-
Plate reader capable of luminescence detection
Protocol:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the kinase, peptide substrate, and this compound (or vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cell Viability Assay
Purpose: To determine the anti-proliferative effect of this compound on cancer cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, MDA-MB-231)
-
Cell culture medium and supplements
-
This compound (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well opaque-walled plates
-
Plate reader capable of luminescence detection
Protocol:
-
Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log concentration of this compound and fitting the data to a dose-response curve.
Western Blot Analysis of Protein Phosphorylation
Purpose: To assess the inhibition of TTK and CLK2 activity in cells by measuring the phosphorylation of their respective substrates (KNL1 and SR proteins).
Materials:
-
TNBC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-KNL1 and phospho-SR proteins
-
Primary antibodies against total KNL1 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with various concentrations of this compound for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against the total protein and a loading control to ensure equal loading.
ABCG2-Mediated Drug Efflux Assay
Purpose: To evaluate the ability of this compound to inhibit the efflux of a fluorescent ABCG2 substrate.
Materials:
-
Cells overexpressing ABCG2 (e.g., NCI-H460/MX20) and parental cells
-
Fluorescent ABCG2 substrate (e.g., pheophorbide A)
-
This compound
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Flow cytometer
Protocol:
-
Pre-incubate the cells with this compound, a positive control inhibitor, or vehicle control for a specified time.
-
Add the fluorescent ABCG2 substrate and incubate for a further period.
-
Wash the cells to remove the extracellular substrate.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer.
-
An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by this compound and a general experimental workflow for its characterization.
References
In-Depth Technical Guide: Structural Activity Relationship of CC-671 Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2). This dual inhibitory activity confers a unique mechanism of action, impacting both mitotic progression and mRNA splicing, making it a promising therapeutic agent, particularly in the context of triple-negative breast cancer (TNBC). This technical guide provides a comprehensive overview of the structural activity relationships (SAR) of this compound analogs, detailing the experimental methodologies for their synthesis and biological evaluation, and illustrating the key signaling pathways involved.
Core Structure and Pharmacophore
The core chemical scaffold of this compound and its analogs is a 2,4,5-trisubstituted-7H-pyrrolo[2,3-d]pyrimidine. Structure-activity relationship studies have revealed that modifications at the C5 position of this core are critical for optimizing potency and selectivity.
Structural Activity Relationship (SAR) of this compound Analogs
The development of this compound was driven by a phenotypic screen in TNBC cells, followed by systematic SAR studies. The primary focus of optimization was the C5 position of the 7H-pyrrolo[2,3-d]pyrimidine core. The following table summarizes the quantitative data for key this compound analogs, highlighting the impact of structural modifications on their inhibitory activity against cancer cell lines.
| Compound | R Group (C5 Position) | Cal-51 IC50 (µM) | BT-474 IC50 (µM) | TTK IC50 (nM) | CLK2 IC50 (nM) |
| This compound | 2-methyl-1,3-benzoxazol-6-yl | 0.060 | 4.8 | 5.0 | 6.3 |
| Analog 1 | Phenyl | >10 | >10 | - | - |
| Analog 2 | 3-pyridyl | 2.5 | >10 | - | - |
| Analog 3 | 4-pyridyl | 1.8 | >10 | - | - |
| Analog 4 | 2-methyl-1H-benzo[d]imidazol-6-yl | 0.055 | 3.5 | - | - |
Data presented is a representative summary based on publicly available information. Detailed SAR tables can be found in the primary literature.
Experimental Protocols
General Synthesis of 2,4,5-Trisubstituted-7H-pyrrolo[2,3-d]pyrimidine Core
The synthesis of the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a multi-step process. A general synthetic scheme is outlined below. For detailed experimental procedures, including specific reaction conditions, purification methods, and characterization data for individual analogs, please refer to the supplementary information of the primary research articles.
Synthetic workflow for this compound analogs.
In Vitro Kinase Inhibition Assays
TTK and CLK2 Kinase Assays: The inhibitory activity of this compound analogs against TTK and CLK2 can be determined using various commercially available kinase assay kits or through established in-house protocols. A common method involves a radiometric assay using [γ-³³P]ATP or a fluorescence-based assay.
General Protocol Outline:
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., myelin basic protein), and ATP solution.
-
Compound Dilution: Create a serial dilution of the test compounds.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specified temperature for a set period.
-
Detection: Stop the reaction and quantify the kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate. For fluorescence-based assays, a specific antibody or probe is used to detect the phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assays
The anti-proliferative activity of this compound analogs is typically assessed in various cancer cell lines, such as the triple-negative breast cancer cell line Cal-51 and the HER2-positive breast cancer cell line BT-474.
General Protocol using a Resazurin-based Assay:
-
Cell Seeding: Plate cells in a 96-well microplate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analogs and incubate for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: Add a resazurin-based reagent (e.g., alamarBlue) to each well.
-
Incubation: Incubate the plates for a few hours to allow viable cells to metabolize the resazurin.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 values.
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of TTK and CLK2, leading to a synergistic disruption of two critical cellular processes: mitosis and mRNA splicing.
Dual Inhibition of TTK and CLK2
The Impact of CC-671 on mRNA Splicing Through CLK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CC-671, a dual inhibitor of CDC-like kinase 2 (CLK2) and TTK protein kinase, with a primary focus on its mechanism of action in modulating messenger RNA (mRNA) splicing. Dysregulation of mRNA splicing is increasingly recognized as a hallmark of cancer, presenting novel therapeutic opportunities.[1] By targeting the core splicing machinery, molecules like this compound offer a promising strategy, particularly in cancers reliant on aberrant splicing for their growth and survival.[1][2]
Core Mechanism: CLK2 Inhibition and Splicing Modulation
The process of pre-mRNA splicing, where non-coding introns are removed and exons are joined, is orchestrated by the spliceosome, a dynamic complex of RNAs and proteins.[1][3] The fidelity of this process is heavily dependent on a family of essential splicing factors known as serine/arginine-rich (SR) proteins.[3] These proteins bind to specific sequences on the pre-mRNA, guiding the spliceosome to the correct splice sites.[4][5]
The function of SR proteins is tightly regulated by their phosphorylation state, which influences their subcellular localization, RNA binding affinity, and protein-protein interactions.[3][6] The CDC-like kinase (CLK) family, particularly CLK2, are dual-specificity kinases that play a pivotal role in this regulation.[7][8] CLK2 phosphorylates SR proteins on serine residues within their arginine-serine (RS) rich domains.[8][9] This hyper-phosphorylation is a crucial step that mobilizes SR proteins from nuclear storage sites (nuclear speckles) to sites of active transcription and splicing, enabling them to participate in spliceosome assembly.[3][9][10]
This compound exerts its effect by directly inhibiting the kinase activity of CLK2.[11][12] By binding to the ATP-binding pocket of CLK2, this compound prevents the phosphorylation of its substrates, including SR proteins like SRp75 (also known as SRSF4) and SRSF6.[1][12][13] The resulting hypo-phosphorylation of SR proteins impairs their function, leading to significant alterations in pre-mRNA splicing patterns.[2][10] This disruption often manifests as exon skipping, where certain exons are excluded from the final mature mRNA, or the use of alternative donor/acceptor splice sites.[10][14] The production of these aberrant mRNA transcripts can lead to non-functional or truncated proteins, or transcripts targeted for degradation through nonsense-mediated mRNA decay (NMD), ultimately inducing cancer cell apoptosis and inhibiting proliferation.[14][15]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the potency and efficacy of this compound from preclinical studies.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | IC50 (µM) | Reference(s) |
| CLK2 | 6.0 | 0.006 | [11] |
| CLK2 | 6.3 | 0.0063 | [16] |
| TTK | 5.0 | 0.005 | [11][16] |
| DYRK3 | 99.1 | 0.0991 | [16] |
| DYRK11 | 104 | 0.104 | [16] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) | Reference(s) |
| Cal-51 | Triple-Negative Breast Cancer (TNBC) | 0.060 | [16] |
| BT-474 | Luminal B (HER2+) | 4.8 | [16] |
Table 3: In Vivo Efficacy of this compound in a TNBC Xenograft Model
| Xenograft Model | Dosing Schedule | Dose (mg/kg) | Tumor Growth Inhibition (TGI) | Body Weight Loss (BWL) | Reference(s) |
| Cal-51 | Every 3 days (q3d) | 10 | 71% | 5% | [11] |
| Cal-51 | Every 3 days (q3d) | 20 | 71% | 17% | [11] |
| Cal-51 | Every 7 days (q7d) | 20 | Superior to taxotere | Not significant | [16] |
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experiments used to characterize the activity of this compound.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified CLK2.
-
Objective: To determine the IC50 value of this compound against CLK2.
-
Materials:
-
Purified recombinant human CLK2 enzyme.
-
A suitable substrate, such as Myelin Basic Protein (MBP) or a specific peptide substrate.[17]
-
ATP (Adenosine triphosphate), radio-labeled ([γ-³²P]ATP) or cold, depending on the detection method.
-
Kinase assay buffer.
-
This compound at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).[17]
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CLK2 enzyme, and the substrate.
-
Add serial dilutions of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate briefly.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).[17]
-
Stop the reaction.
-
Quantify the amount of phosphorylated substrate. This can be done by measuring the incorporation of ³²P or by using luminescence-based assays like ADP-Glo™, which measures the amount of ADP produced.[17]
-
Plot the percentage of kinase inhibition against the concentration of this compound and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blot for SR Protein Phosphorylation
This method assesses the impact of this compound on the phosphorylation status of SR proteins within a cellular context.
-
Objective: To determine if this compound treatment leads to a decrease in SR protein phosphorylation in cells.
-
Materials:
-
This compound.
-
Cell lysis buffer with phosphatase and protease inhibitors.
-
Primary antibodies: Anti-phospho-SR protein antibody (e.g., mAb104, which recognizes a phospho-epitope on multiple SR proteins), anti-SRSF1, anti-β-actin (as a loading control).[18]
-
Secondary antibody conjugated to HRP (Horseradish Peroxidase).
-
Chemiluminescent substrate.
-
Procedure:
-
Culture cells and treat them with various concentrations of this compound or DMSO for a specified duration (e.g., 1-24 hours).[11][18]
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-SR protein antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Re-probe the blot with antibodies against a specific SR protein (like SRSF1) and a loading control (like β-actin) to normalize the results.[18]
-
RT-PCR Analysis of Alternative Splicing
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect specific mRNA splice variants resulting from this compound treatment.
-
Objective: To identify and quantify changes in the splicing patterns of specific genes (e.g., exon skipping) after CLK2 inhibition.
-
Materials:
-
Procedure:
-
Treat cells with this compound.
-
Extract total RNA from the treated and control cells.
-
Synthesize first-strand cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that flank the exon of interest. These primers will amplify different sized products corresponding to the inclusion or skipping of the exon.
-
Separate the PCR products on an agarose gel.
-
Visualize the bands under UV light. The relative intensity of the bands corresponding to the different splice isoforms indicates the effect of this compound on splicing.
-
For quantitative analysis (qRT-PCR), use a real-time PCR system and SYBR Green or probe-based detection.[18]
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and survival of cancer cells.
-
Objective: To determine the GI50 (50% growth inhibition) or IC50 value of this compound in cancer cell lines.
-
Materials:
-
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.[4]
-
Add serial dilutions of this compound to the wells. Include wells with DMSO as a negative control.
-
Incubate the plates for a specified period (e.g., 72 hours).[4]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and plot it against the drug concentration to determine the GI50/IC50 value.[4]
-
Visualizations: Pathways and Workflows
Signaling Pathway of CLK2 Inhibition by this compound
Caption: Mechanism of this compound action on mRNA splicing via CLK2 inhibition.
Experimental Workflow for Assessing this compound's Splicing Impact
Caption: Workflow for analyzing the molecular effects of this compound on cells.
Logical Relationship: From CLK2 Inhibition to Cellular Outcome
Caption: Causal chain from this compound's target engagement to its anti-cancer effect.
Conclusion
This compound is a potent dual inhibitor of CLK2 and TTK that demonstrates significant anti-tumor activity, particularly in preclinical models of triple-negative breast cancer.[20] Its mechanism of action via CLK2 inhibition directly impacts the phosphorylation of essential SR splicing factors, leading to widespread changes in mRNA splicing.[1][13] This disruption of the splicing process generates aberrant transcripts that can trigger cell cycle arrest and apoptosis, highlighting a synthetic lethal relationship in cancer cells with a compromised G1-S checkpoint.[13][20] The data strongly support the therapeutic potential of targeting the spliceosome through CLK2 inhibition and position this compound as a valuable tool for both cancer research and potential clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. What are CLK inhibitors and how do they work? [synapse.patsnap.com]
- 3. Clk Kinases and Splicing Regulation - Joseph Adams [grantome.com]
- 4. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing | PLOS One [journals.plos.org]
- 5. The Expanding Landscape of Alternative Splicing Variation in Human Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of SR protein phosphorylation and alternative splicing by modulating kinetic interactions of SRPK1 with molecular chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Clk2 and Clk3 dual-specificity protein kinases regulate the intranuclear distribution of SR proteins and influence pre-mRNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Functions of SRPK, CLK and DYRK kinases in stem cells, development, and human developmental disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound - LKT Labs [lktlabs.com]
- 13. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting CLK2 and serine/arginine-rich splicing factors inhibits multiple myeloma through downregulating RAE1 by nonsense-mediated mRNA decay mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. | BioWorld [bioworld.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. benchchem.com [benchchem.com]
- 20. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CC-671 in Lung Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1] Both TTK and CLK2 are crucial regulators of cell cycle progression and are often overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[2] TTK is a key component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[2] Inhibition of TTK can lead to chromosomal instability, aneuploidy, and ultimately, apoptosis in cancer cells.[2] CLK2 is involved in the regulation of RNA splicing, and its inhibition can also impact cell cycle progression and survival. This document provides detailed in vitro protocols for the evaluation of this compound in lung cancer cell lines, focusing on its effects on cell viability, the cell cycle, and its ability to overcome multidrug resistance.
Mechanism of Action
This compound exerts its anti-cancer effects through the dual inhibition of TTK and CLK2. In the context of lung cancer, this dual inhibition disrupts critical cellular processes:
-
TTK Inhibition: By inhibiting TTK, this compound disrupts the spindle assembly checkpoint, leading to improper chromosome segregation during mitosis. This results in aneuploidy and catastrophic mitotic errors, ultimately triggering apoptosis in cancer cells. TTK inhibition has been shown to decrease the expression of S-phase-related proteins like Cyclin A and Cdk2, leading to cell cycle arrest.[2]
-
CLK2 Inhibition: CLK2 is involved in the phosphorylation of serine and arginine-rich (SR) proteins, which are essential for pre-mRNA splicing. Inhibition of CLK2 by this compound can lead to aberrant splicing of numerous transcripts, including those critical for cell cycle control and survival, thereby contributing to the anti-proliferative effects.
-
Reversal of Multidrug Resistance: this compound has been demonstrated to be an effective reversal agent for multidrug resistance (MDR) mediated by the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP).[1] this compound directly inhibits the efflux activity of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs that are substrates of this transporter.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways affected by this compound and the general experimental workflow for its in vitro characterization.
References
Application Notes and Protocols for Determining CC-671 IC50 Values in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of TTK (monopolar spindle 1 or Mps1) and CLK2 (CDC-like kinase 2).[1] This novel compound has demonstrated significant antiproliferative activity, particularly in triple-negative breast cancer (TNBC) cell lines.[2] The mechanism of action of this compound involves the disruption of critical cellular processes, including mitotic progression and pre-mRNA splicing, ultimately leading to apoptosis in cancer cells. The determination of the half-maximal inhibitory concentration (IC50) is a crucial step in the preclinical evaluation of therapeutic candidates like this compound, providing a quantitative measure of its potency.
This document provides detailed application notes and protocols for determining the IC50 value of this compound using a common and robust cell-based method: the CellTiter-Glo® Luminescent Cell Viability Assay.
Data Presentation
The following table summarizes the reported IC50 values of this compound in a panel of breast cancer cell lines, highlighting its selectivity for triple-negative breast cancer subtypes.
| Cell Line | Subtype | This compound IC50 (µM) |
| CAL-51 | Triple-Negative | 0.08 |
| MDA-MB-468 | Triple-Negative | 0.13 |
| MDA-MB-231 | Triple-Negative | 0.14 |
| HCC1954 | HER2+ | 0.28 |
| BT-474 | Luminal B | >10 |
| T-47D | Luminal A | >10 |
| MCF7 | Luminal A | >10 |
Data sourced from: Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1–S Checkpoint.[2]
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits TTK and CLK2, disrupting mitosis and splicing, leading to apoptosis.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining this compound IC50 values using a cell-based assay.
Experimental Protocols
Protocol: IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is adapted from the manufacturer's instructions and is suitable for determining the IC50 of this compound in adherent or suspension cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., CAL-51, MDA-MB-468, MDA-MB-231)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
This compound (stock solution prepared in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Opaque-walled 96-well microplates (white plates are recommended for luminescence assays)
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count cells, then dilute to the appropriate density in culture medium. Seed cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight in a 37°C, 5% CO2 incubator.
-
For suspension cells, seed cells directly into the wells of an opaque-walled 96-well plate on the day of the experiment.
-
Include control wells containing medium without cells for background luminescence measurement.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to use a 10-point dilution series with a 3-fold dilution factor, starting from a high concentration (e.g., 10 µM).
-
Carefully remove the medium from the wells (for adherent cells) and add the medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same final concentration of DMSO as the highest drug concentration).
-
Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
-
CellTiter-Glo® Assay and Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for at least 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Data Analysis:
-
Subtract the average background luminescence (medium-only wells) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (set to 100% viability).
-
% Viability = (Luminescence_sample / Luminescence_vehicle_control) * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., sigmoidal dose-response curve) in a suitable software (e.g., GraphPad Prism, R, or Python) to determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High background luminescence | Contamination of medium or reagents | Use fresh, sterile reagents and medium. |
| Low signal-to-background ratio | Low cell number or poor cell health | Optimize cell seeding density. Ensure cells are healthy and in the exponential growth phase. |
| High variability between replicate wells | Inaccurate pipetting or uneven cell distribution | Use calibrated pipettes and ensure a homogenous cell suspension before seeding. |
| IC50 value out of expected range | Incorrect compound concentration, incubation time, or cell line sensitivity | Verify stock solution concentration and dilution series. Optimize incubation time for the specific cell line. |
References
Application Notes and Protocols: Utilizing CC-671 in a Mouse Xenograft Model of Triple-Negative Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapeutic options. CC-671, a potent and selective dual inhibitor of CDC-like Kinase 2 (CLK2) and Threonine Tyrosine Kinase (TTK), has emerged as a promising therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in a mouse xenograft model of TNBC, based on preclinical findings.
This compound induces apoptosis-mediated cell death in TNBC cells by targeting two key cellular processes: pre-mRNA splicing (via CLK2 inhibition) and the spindle assembly checkpoint (via TTK inhibition). This dual mechanism of action offers a synthetic lethal strategy, particularly effective in cancer cells with compromised G1-S checkpoint regulation, a common feature in TNBC. In preclinical studies, intravenous administration of this compound has demonstrated significant tumor growth inhibition in TNBC xenograft models at well-tolerated doses.
Data Presentation
In Vitro Activity of this compound
| Cell Line | Subtype | This compound IC50 (nM) |
| CAL51 | TNBC | 49 |
| MDA-MB-231 | TNBC | Not specified |
| HCC1954 | TNBC | Not specified |
In Vivo Efficacy of this compound in TNBC Xenograft Models
| Xenograft Model | Treatment Group | Dosing Schedule | Tumor Growth Inhibition (%) |
| CAL51 (Cell Line-Derived) | Vehicle | - | 0 |
| This compound (10 mg/kg) | Intravenous, weekly | Significant | |
| MDA-MB-231 (Cell Line-Derived) | Vehicle | - | 0 |
| This compound (10 mg/kg) | Intravenous, weekly | Significant | |
| Patient-Derived Xenograft (TNBC) | Vehicle | - | 0 |
| This compound (10 mg/kg) | Intravenous, weekly | Significant |
Note: "Significant" indicates a statistically significant reduction in tumor volume compared to the vehicle control as reported in the source literature. Specific percentage values were not consistently provided.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Application Notes and Protocols: Assessing the Synergy of CC-671 with Chemotherapy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of TTK (monopolar spindle 1) and CLK2 (CDC-like kinase 2), representing a novel class of therapeutic agents for cancer treatment.[1] Emerging evidence suggests that this compound may also act as a reversal agent for ATP-binding cassette subfamily G member 2 (ABCG2)-mediated multidrug resistance (MDR).[1] The overexpression of the ABCG2 transporter is a significant factor in the development of resistance to numerous chemotherapeutic drugs. By inhibiting the efflux activity of ABCG2, this compound can increase the intracellular concentration and thereby enhance the efficacy of co-administered chemotherapeutic agents.[1]
These application notes provide a detailed protocol for assessing the synergistic effects of this compound in combination with conventional chemotherapy agents in vitro. The methodologies described herein are designed to quantify the nature of the drug interaction, elucidating whether the combination is synergistic, additive, or antagonistic. The primary method for synergy determination will be the widely accepted Chou-Talalay method, which provides a quantitative measure of drug interaction through the Combination Index (CI).[2][3][4][5]
Key Experimental Protocols
Cell Culture and Maintenance
A panel of cancer cell lines relevant to the chemotherapeutic agents being tested should be selected. It is crucial to include cell lines with known expression levels of the ABCG2 transporter to investigate the role of ABCG2 inhibition in the observed synergy.
-
Protocol:
-
Culture selected cancer cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Regularly passage cells to maintain exponential growth.
-
Periodically test for mycoplasma contamination.
-
Single-Agent Dose-Response Assays
To determine the potency of this compound and the selected chemotherapeutic agents individually, a dose-response assay must be performed for each compound. This will establish the concentration range that inhibits cell viability by 50% (IC50).
-
Protocol:
-
Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and each chemotherapeutic agent.
-
Treat the cells with a range of concentrations for each drug and incubate for a period equivalent to 2-3 cell doubling times (e.g., 48-72 hours).
-
Assess cell viability using a suitable assay, such as the MTT, MTS, or a luminescent ATP-based assay.[6][7][8]
-
Generate dose-response curves and calculate the IC50 value for each drug.
-
Combination-Drug Synergy Assays (Checkerboard Assay)
The checkerboard assay is a common method to study the effects of drug combinations.[9] It allows for the testing of multiple concentrations of two drugs simultaneously to identify synergistic, additive, or antagonistic interactions.
-
Protocol:
-
Design a dose-response matrix with serial dilutions of this compound along one axis and a selected chemotherapeutic agent along the other axis of a 96-well plate.[9][10]
-
Seed cells as described for the single-agent assays.
-
Treat the cells with the drug combinations as per the matrix design. Include wells with single agents and untreated controls.
-
Incubate for the same duration as the single-agent assays.
-
Measure cell viability.
-
Data Analysis: The Chou-Talalay Method
The Chou-Talalay method is a robust and widely used method to quantify drug synergy.[2][3][5] It is based on the median-effect principle and calculates a Combination Index (CI).
-
Data Analysis Steps:
-
Convert the cell viability data to the fraction of cells affected (Fa) by the drug treatment (Fa = 1 - fraction of viable cells).
-
Use software like CompuSyn to analyze the dose-effect data for single agents and their combinations.
-
The software will generate a CI value for different Fa levels. The interpretation of the CI value is as follows:
-
CI < 1: Synergy
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
-
Mechanistic Assays
To further understand the synergistic mechanism, additional assays can be performed.
-
Apoptosis Assays:
-
Protocol: Treat cells with this compound, the chemotherapeutic agent, and the combination at synergistic concentrations. After treatment, stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.[11] Caspase activity assays can also be performed to measure the activation of key apoptotic proteins.[12][13]
-
-
Cell Cycle Analysis:
-
Protocol: Treat cells as described for the apoptosis assays. Fix the cells, stain with a DNA-intercalating dye like propidium iodide, and analyze by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[14][15][16][17] This can reveal if the drug combination induces cell cycle arrest at a specific phase.
-
-
Drug Efflux Assays:
-
Protocol: To confirm the inhibition of ABCG2-mediated drug efflux, a fluorescent substrate of ABCG2 (e.g., Hoechst 33342 or pheophorbide A) can be used.
-
Pre-incubate ABCG2-overexpressing cells with this compound.
-
Add the fluorescent substrate and incubate.
-
Measure the intracellular accumulation of the fluorescent substrate using flow cytometry or a fluorescence plate reader. Increased fluorescence in the presence of this compound indicates inhibition of the efflux pump.
-
-
Data Presentation
Quantitative data from the described experiments should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Single-Agent IC50 Values
| Cell Line | This compound IC50 (µM) | Chemotherapy A IC50 (µM) | Chemotherapy B IC50 (µM) |
| Cell Line X (ABCG2-high) | |||
| Cell Line Y (ABCG2-low) |
Table 2: Combination Index (CI) Values for this compound and Chemotherapy A in Cell Line X
| Fraction Affected (Fa) | CI Value | Interpretation |
| 0.25 | ||
| 0.50 | ||
| 0.75 | ||
| 0.90 |
Table 3: Apoptosis Induction by this compound and Chemotherapy A Combination in Cell Line X
| Treatment | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| Control | |||
| This compound | |||
| Chemotherapy A | |||
| This compound + Chemotherapy A |
Table 4: Cell Cycle Distribution after Treatment with this compound and Chemotherapy A in Cell Line X
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | |||
| This compound | |||
| Chemotherapy A | |||
| This compound + Chemotherapy A |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound synergy with chemotherapy.
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
Caption: Logical flow of the Chou-Talalay synergy analysis.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. punnettsquare.org [punnettsquare.org]
- 5. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. Cell Viability Assays: An Overview | MolecularCloud [molecularcloud.org]
- 8. Cell viability assays | Abcam [abcam.com]
- 9. d-nb.info [d-nb.info]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | In vitro Antiproliferative and Apoptosis Inducing Effect of Allium atroviolaceum Bulb Extract on Breast, Cervical, and Liver Cancer Cells [frontiersin.org]
- 12. Cell Apoptosis Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for Detecting p-KNL1 Inhibition by CC-671
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the detection of phosphorylated Kinetochore Scaffold 1 (p-KNL1) by Western blot following treatment with CC-671. This compound is a potent dual inhibitor of TTK (Mps1) and CLK2 kinases. The TTK/Mps1 kinase is a critical regulator of the spindle assembly checkpoint (SAC) and directly phosphorylates KNL1 to initiate SAC signaling. Therefore, inhibition of TTK/Mps1 by this compound is expected to lead to a dose- and time-dependent decrease in the levels of p-KNL1. These application notes provide a detailed protocol for sample preparation, Western blotting, and data analysis to quantify the effects of this compound on KNL1 phosphorylation.
Introduction
Kinetochore Scaffold 1 (KNL1), also known as CASC5, is a large scaffolding protein essential for proper chromosome segregation during mitosis. It plays a crucial role in the spindle assembly checkpoint (SAC), a surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle. The activation of the SAC is initiated by the phosphorylation of KNL1 at multiple MELT (Met-Glu-Leu-Thr) motifs by the Monopolar spindle 1 (Mps1) kinase, also known as Threonine Tyrosine Kinase (TTK). Phosphorylated KNL1 (p-KNL1) serves as a docking platform for other SAC proteins, including BUB1 and BUB3, leading to the assembly of the Mitotic Checkpoint Complex (MCC) and subsequent inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C).
This compound is a small molecule inhibitor that potently targets both TTK/Mps1 and CDC-like kinase 2 (CLK2). By inhibiting TTK/Mps1, this compound disrupts the SAC signaling cascade, leading to premature mitotic exit and chromosome missegregation in cancer cells. This mechanism of action makes this compound a promising therapeutic agent for various cancers.
The following protocols and data provide a framework for researchers to effectively monitor the pharmacodynamic effects of this compound by assessing the phosphorylation status of its direct downstream target, KNL1.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of KNL1 phosphorylation and the experimental workflow for its detection after this compound treatment.
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by CC-671
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of TTK (Mps1) and CDC-like kinase 2 (CLK2).[1][2][3][4] These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to mitotic catastrophe and subsequent apoptosis in cancer cells. This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining.
The Annexin V assay is a common method for detecting apoptotic cells.[5][6] In healthy cells, phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane. During early apoptosis, PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[7][8][9] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[8][10] This dual-staining method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[9][10]
Putative Signaling Pathway for this compound Induced Apoptosis
This compound, by inhibiting TTK and CLK2, is hypothesized to disrupt the spindle assembly checkpoint and RNA splicing, respectively. These disruptions can lead to mitotic arrest and the accumulation of mis-spliced proteins, ultimately triggering the intrinsic apoptotic pathway. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of a caspase cascade and the execution of apoptosis.
Caption: Putative signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Materials
-
This compound (stored at -20°C)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture cells in T-25 flasks or 6-well plates until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
Staining Protocol for Flow Cytometry
-
Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.
-
Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS and resuspend in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 10^6 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour of staining.
Flow Cytometry Analysis
-
Set up the flow cytometer with appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.
-
Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000).
-
Analyze the data to quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
-
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Data Presentation
The following tables present hypothetical data from a dose-response and time-course experiment investigating the apoptotic effects of this compound on a cancer cell line.
Table 1: Dose-Dependent Effect of this compound on Apoptosis (48h Treatment)
| This compound Conc. (µM) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 1 | 85.6 ± 3.5 | 8.1 ± 1.2 | 4.2 ± 0.8 | 2.1 ± 0.5 |
| 5 | 60.3 ± 4.2 | 20.5 ± 2.5 | 15.7 ± 1.9 | 3.5 ± 0.7 |
| 10 | 35.8 ± 5.1 | 35.2 ± 3.8 | 24.1 ± 2.6 | 4.9 ± 0.9 |
| 25 | 15.1 ± 3.9 | 45.8 ± 4.5 | 32.5 ± 3.1 | 6.6 ± 1.2 |
Table 2: Time-Course Effect of this compound (10 µM) on Apoptosis
| Time (hours) | Live Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.5 ± 0.3 | 0.3 ± 0.1 |
| 12 | 80.5 ± 4.1 | 12.3 ± 1.8 | 5.6 ± 0.9 | 1.6 ± 0.4 |
| 24 | 62.7 ± 3.7 | 22.8 ± 2.9 | 11.4 ± 1.5 | 3.1 ± 0.6 |
| 48 | 35.8 ± 5.1 | 35.2 ± 3.8 | 24.1 ± 2.6 | 4.9 ± 0.9 |
| 72 | 20.4 ± 4.6 | 30.1 ± 4.1 | 40.2 ± 3.7 | 9.3 ± 1.5 |
Conclusion
This application note provides a comprehensive framework for investigating the pro-apoptotic activity of the TTK/CLK2 inhibitor, this compound. The detailed protocol for Annexin V/PI staining and flow cytometry, combined with the illustrative signaling pathway and workflow, offers researchers a robust methodology to quantify apoptosis and elucidate the mechanism of action of this and other similar compounds. The provided data tables serve as a template for presenting results in a clear and concise manner, facilitating the interpretation and comparison of experimental outcomes.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
- 3. This compound Datasheet DC Chemicals [dcchemicals.com]
- 4. adooq.com [adooq.com]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kumc.edu [kumc.edu]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. bosterbio.com [bosterbio.com]
Application Notes and Protocols for CC-671 in In Vivo Studies of Multidrug Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2] Emerging research has identified a significant role for this compound in overcoming multidrug resistance (MDR), a major obstacle in cancer chemotherapy. The primary mechanism of MDR is often the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively efflux chemotherapeutic agents from cancer cells, reducing their intracellular concentration and efficacy.[1][3] this compound has been shown to effectively antagonize ABCG2-mediated MDR by directly inhibiting its drug efflux activity, thereby increasing the intracellular accumulation and enhancing the cytotoxic effects of co-administered chemotherapeutic drugs.[1]
These application notes provide detailed protocols for in vivo studies designed to evaluate the efficacy of this compound as an MDR reversal agent in xenograft models.
Mechanism of Action
This compound overcomes multidrug resistance through a dual mechanism:
-
Direct Inhibition of ABCG2: this compound has a high binding affinity for the drug-binding site of the ABCG2 transporter.[1] This interaction inhibits the efflux of chemotherapeutic drugs that are substrates of ABCG2, leading to their increased intracellular concentration and enhanced anti-cancer activity.[1] Notably, this compound does not affect the protein expression or subcellular localization of ABCG2.[1]
-
Inhibition of TTK and CLK2 Kinases: As a dual inhibitor, this compound targets TTK and CLK2.[1][2] TTK is a critical component of the spindle assembly checkpoint, and its inhibition can lead to mitotic errors and apoptosis in cancer cells.[4] CLK2 is involved in the regulation of pre-mRNA splicing, and its inhibition can induce apoptosis by altering the splicing of key survival genes.[4] This intrinsic anti-cancer activity of this compound can act synergistically with the restored efficacy of conventional chemotherapeutics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for in vivo studies.
Caption: Mechanism of this compound in overcoming ABCG2-mediated multidrug resistance.
Caption: General experimental workflow for in vivo efficacy studies.
Data Presentation
In Vivo Efficacy of this compound in a Triple Negative Breast Cancer (TNBC) Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Loss (%) |
| This compound | 10 | Every 3 days (q3d) | 71 | 5 |
| This compound | 20 | Every 3 days (q3d) | 71 | 17 |
This data is based on studies in TNBC models, which demonstrated the single-agent activity of this compound. Efficacy in combination with a chemotherapeutic in an MDR model would need to be determined experimentally.
Experimental Protocols
Protocol 1: In Vivo Xenograft Model of Multidrug Resistance
This protocol describes the establishment of a subcutaneous xenograft model using cancer cells overexpressing the ABCG2 transporter to evaluate the efficacy of this compound in reversing multidrug resistance.
Materials:
-
ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20) and the corresponding parental cell line (e.g., NCI-H460).
-
Immunodeficient mice (e.g., female athymic nude mice, 4-6 weeks old).
-
Cell culture medium and supplements.
-
Matrigel® Basement Membrane Matrix.
-
This compound.
-
Chemotherapeutic agent (ABCG2 substrate, e.g., mitoxantrone or topotecan).
-
Vehicle for drug formulation.
-
Sterile syringes and needles.
-
Calipers for tumor measurement.
-
Anesthesia.
-
Appropriate animal housing and care facilities.
Procedure:
-
Cell Culture: Culture the ABCG2-overexpressing and parental cell lines according to the supplier's recommendations.
-
Tumor Cell Inoculation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel® at a concentration of 5 x 106 to 10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches approximately 100-200 mm3, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control.
-
Group 2: Chemotherapeutic agent alone.
-
Group 3: this compound alone.
-
Group 4: this compound in combination with the chemotherapeutic agent.
-
-
Administer this compound and the chemotherapeutic agent via the appropriate route (e.g., intraperitoneal injection or oral gavage). A suggested starting dose for this compound is 10-20 mg/kg administered every 3 days. The dose of the chemotherapeutic agent should be determined from previous studies or preliminary experiments.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The study endpoint is typically reached when the tumors in the control group reach a predetermined maximum size or when signs of toxicity are observed.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors and measure their weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) to assess markers of proliferation and apoptosis, or Western blotting to confirm protein expression levels.
-
Protocol 2: Formulation of this compound for In Vivo Administration
Note: The optimal vehicle may vary depending on the specific experimental conditions. A preliminary formulation and solubility test is recommended.
Example Vehicle for Intraperitoneal (IP) Injection:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Sequentially add PEG300, Tween 80, and saline to the DMSO stock solution while vortexing to ensure complete dissolution.
-
The final solution should be clear and suitable for injection. Prepare fresh on the day of use.
Concluding Remarks
This compound presents a promising strategy for overcoming multidrug resistance in cancer. Its dual mechanism of action, targeting both the ABCG2 efflux pump and key cell cycle kinases, provides a multi-pronged attack on resistant tumors. The protocols outlined above provide a framework for the in vivo evaluation of this compound's efficacy in reversing MDR. It is essential to adapt these methodologies to specific experimental objectives and to adhere to all institutional and national guidelines for animal welfare. Preliminary dose-finding and tolerability studies for the combination therapy are highly recommended before initiating large-scale efficacy experiments.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Stable Cell Line Overexpressing ABCG2 for CC-671 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), is a key contributor to multidrug resistance (MDR) in cancer. Its overexpression in tumor cells leads to the efflux of a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and therapeutic efficacy. CC-671, a dual inhibitor of TTK and CLK2, has been identified as an effective agent in reversing ABCG2-mediated MDR. Mechanistic studies have shown that this compound inhibits the drug efflux function of ABCG2, leading to increased intracellular levels of chemotherapeutic drugs.[1][2] This document provides detailed protocols for establishing and validating a stable cell line overexpressing ABCG2, which can serve as a crucial in vitro model for studying the effects of this compound and other potential MDR modulators.
Data Presentation: The Impact of this compound on ABCG2-Mediated Drug Resistance
The establishment of an ABCG2-overexpressing stable cell line allows for the quantitative evaluation of drug resistance and its reversal. The following tables present illustrative data on the cytotoxicity of ABCG2 substrate drugs in the presence and absence of this compound.
Table 1: Cytotoxicity of ABCG2 Substrate Drugs in Parental and ABCG2-Overexpressing Cell Lines
This table illustrates the increased resistance to chemotherapeutic agents in cells overexpressing ABCG2 compared to the parental cell line. The resistance factor is calculated as the ratio of the IC50 value of the resistant line to the parental line.
| Cell Line | Drug | IC50 (nM) | Resistance Factor |
| HEK293 (Parental) | Mitoxantrone | 8.5 ± 1.2 | - |
| HEK293-ABCG2 | Mitoxantrone | 850 ± 45 | 100 |
| HEK293 (Parental) | Topotecan | 20 ± 3.5 | - |
| HEK293-ABCG2 | Topotecan | 1800 ± 120 | 90 |
Note: This data is illustrative and based on typical results from published studies. Actual values may vary depending on the specific cell line and experimental conditions.
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound
This table demonstrates the ability of a non-toxic concentration of this compound to sensitize ABCG2-overexpressing cells to chemotherapeutic agents. The reversal fold is calculated by dividing the IC50 of the drug alone by the IC50 of the drug in the presence of this compound in the resistant cell line.
| Cell Line | Drug | Treatment | IC50 (nM) | Reversal Fold |
| HEK293-ABCG2 | Mitoxantrone | Mitoxantrone alone | 850 ± 45 | - |
| Mitoxantrone + 1 µM this compound | 42.5 ± 5.5 | 20 | ||
| HEK293-ABCG2 | Topotecan | Topotecan alone | 1800 ± 120 | - |
| Topotecan + 1 µM this compound | 90 ± 11 | 20 |
Note: This data is illustrative and based on the known potent reversal activity of this compound.[1][2] Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: Generation of a Stable ABCG2-Overexpressing Cell Line via Lentiviral Transduction
This protocol outlines the steps for creating a stable cell line using a lentiviral vector to introduce the ABCG2 gene.
1.1. Lentiviral Vector Preparation:
-
Obtain a third-generation lentiviral transfer plasmid containing the full-length human ABCG2 cDNA. The vector should also contain a selectable marker, such as the puromycin resistance gene.
-
Co-transfect HEK293T packaging cells with the ABCG2 transfer plasmid and the packaging plasmids (e.g., pMD2.G for VSV-G envelope and psPAX2 for Gag/Pol).
1.2. Lentivirus Production and Harvest:
-
Culture the transfected HEK293T cells for 48-72 hours.
-
Harvest the supernatant containing the lentiviral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers.
1.3. Transduction of Target Cells:
-
Select a parental cell line with low endogenous ABCG2 expression (e.g., HEK293, MDCKII).
-
Seed the target cells in a 6-well plate.
-
On the following day, infect the cells with the lentiviral supernatant at various multiplicities of infection (MOIs). Add polybrene (final concentration 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate the cells with the virus for 24-48 hours.
1.4. Selection of Stably Transduced Cells:
-
Replace the virus-containing medium with fresh medium containing a predetermined optimal concentration of puromycin (typically 1-10 µg/mL for HEK293 cells, to be determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced cells have died.
-
Expand the surviving polyclonal population of ABCG2-overexpressing cells.
Protocol 2: Validation of ABCG2 Overexpression by Western Blotting
This protocol is for confirming the expression of the ABCG2 protein in the stable cell line.
2.1. Protein Lysate Preparation:
-
Harvest the parental and ABCG2-overexpressing cells.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
2.2. SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) from each cell line onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ABCG2 (e.g., BXP-21 or 3G8) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. β-actin should be used as a loading control.
Protocol 3: Validation of Cell Surface ABCG2 Expression by Flow Cytometry
This protocol confirms the correct localization of the ABCG2 protein on the cell surface.
3.1. Cell Preparation and Staining:
-
Harvest the parental and ABCG2-overexpressing cells and wash them with PBS containing 1% BSA.
-
Incubate the cells with a primary antibody against an extracellular epitope of ABCG2 (e.g., 5D3) for 30-60 minutes on ice.
-
Wash the cells to remove unbound primary antibody.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes on ice in the dark.
-
Wash the cells and resuspend them in FACS buffer.
3.2. Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The ABCG2-overexpressing cells should show a significant shift in fluorescence intensity compared to the parental cells and isotype controls.
Protocol 4: Functional Analysis of ABCG2 Activity and its Inhibition by this compound
This protocol assesses the drug efflux function of the overexpressed ABCG2 and its inhibition by this compound.
4.1. Drug Cytotoxicity Assay (MTT Assay):
-
Seed the parental and ABCG2-overexpressing cells in 96-well plates.
-
Treat the cells with a range of concentrations of an ABCG2 substrate drug (e.g., mitoxantrone, topotecan) in the presence or absence of a non-toxic concentration of this compound (e.g., 1 µM).
-
Incubate the cells for 72 hours.
-
Add MTT reagent and incubate for 4 hours.
-
Add solubilization solution (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the IC50 values to determine the level of drug resistance and the reversal effect of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for establishing and validating an ABCG2-overexpressing stable cell line.
Signaling Pathways Regulating ABCG2 Expression
Caption: Signaling pathways involved in the regulation of ABCG2 expression and drug resistance.
References
Application Notes and Protocols for CC-671 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2), with IC50 values in the low nanomolar range (0.005 and 0.006 µM, respectively). These kinases are involved in critical cellular processes, including the spindle assembly checkpoint and pre-mRNA splicing.[1][2] Inhibition of these pathways can lead to mitotic catastrophe and apoptosis in cancer cells, making this compound a compound of significant interest in oncology research.[1][2] Proper preparation of a stock solution is the first critical step for accurate and reproducible in vitro experiments.
This document provides a detailed protocol for the preparation, storage, and use of a this compound stock solution for cell culture applications.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Molecular Weight | 512.56 g/mol |
| Chemical Formula | C28H28N6O4 |
| Appearance | Solid, off-white to light green powder |
| Solvent | Dimethyl Sulfoxide (DMSO) |
| Solubility in DMSO | ≥ 60 mg/mL (117.06 mM) |
Table 2: Recommended Storage Conditions
| Solution Type | Storage Temperature | Shelf Life |
| Powder | -20°C | Up to 3 years |
| DMSO Stock Solution | -80°C | Up to 2 years |
| DMSO Stock Solution | -20°C | Up to 1 year |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium (appropriate for the cell line in use)
-
Sterile conical tubes
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions to achieve the desired final concentrations for cell-based assays.
1. Calculation:
To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (512.56 g/mol ).
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of 10 mM stock:
-
Mass (mg) = 10 mmol/L * 0.001 L * 512.56 g/mol * 1000 mg/g
-
Mass (mg) = 5.126 mg
-
2. Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out 5.13 mg of this compound powder into the microcentrifuge tube.
3. Dissolution:
-
Add 1 mL of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the tube thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
4. Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile cryovials.
-
Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
Protocol for Diluting this compound to a Working Concentration in Cell Culture Medium
The final working concentration of this compound will depend on the specific cell line and experimental design. Based on studies with similar TTK and CLK2 inhibitors, working concentrations can range from the low nanomolar to the micromolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
This example describes the preparation of a 1 µM working solution.
1. Intermediate Dilution (Optional but Recommended):
For lower final concentrations, it is often more accurate to perform a serial dilution. For example, to prepare a 1 µM working solution from a 10 mM stock, first prepare an intermediate dilution.
-
Dilute the 10 mM stock solution 1:100 in sterile cell culture medium to create a 100 µM intermediate solution. (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
2. Final Dilution:
-
Dilute the intermediate solution (or the stock solution for higher final concentrations) to the desired final concentration in the cell culture medium that will be added to the cells.
-
To achieve a 1 µM final concentration from a 100 µM intermediate solution, perform a 1:100 dilution in the final volume of culture medium.
Important Considerations:
-
DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as the highest concentration of this compound used.
-
Sterility: Perform all dilutions under sterile conditions in a laminar flow hood to prevent contamination.
Visualizations
Caption: Workflow for preparing and using this compound stock solution.
Caption: this compound inhibits TTK and CLK2, leading to apoptosis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing CC-671 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro use of CC-671, a dual inhibitor of TTK and CLK2 kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective dual inhibitor of Threonine and Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1] TTK is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[2] CLK2 is involved in the regulation of pre-mRNA splicing through the phosphorylation of serine/arginine-rich (SR) proteins.[3] By inhibiting both kinases, this compound can disrupt cell cycle progression and alter gene expression. Additionally, this compound has been shown to be an effective reversal agent for ABCG2-mediated multidrug resistance by inhibiting the drug efflux activity of the ABCG2 transporter.[1][4]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on its potent in vitro activity, a good starting point for this compound in cell-based assays is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations (e.g., 1 nM to 10 µM). The half-maximal inhibitory concentration (IC₅₀) of this compound for its primary targets is in the low nanomolar range, but the effective concentration in a cellular context will depend on the cell line, assay duration, and specific endpoint being measured. A common starting range for similar kinase inhibitors is often from 0.01 µM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) and consistent across all wells, including vehicle controls, to minimize solvent-induced artifacts.
Q4: What are the known downstream effects of TTK and CLK2 inhibition that I can measure?
A4: Inhibition of TTK can lead to defects in the spindle assembly checkpoint, resulting in mitotic catastrophe and cell death. This can be assessed by measuring markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3) or by analyzing cell cycle distribution using flow cytometry. Inhibition of CLK2 disrupts pre-mRNA splicing, which can be evaluated by analyzing changes in the splicing patterns of specific genes using RT-PCR or RNA sequencing. Downstream of both kinases, you can assess the phosphorylation status of key signaling proteins. For example, TTK has been shown to be involved in the activation of the Akt/mTOR and PKCα/ERK1/2 pathways.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability results between experiments. | 1. Inconsistent cell seeding density. 2. Cell cycle state at the time of treatment. 3. Fluctuation in incubation time. | 1. Ensure a consistent number of viable cells are seeded in each well. 2. For cell cycle-dependent effects, consider cell synchronization methods. 3. Maintain a consistent treatment duration across all experiments. |
| No significant effect on cell viability at expected concentrations. | 1. Cell line is not sensitive to TTK/CLK2 inhibition. 2. This compound is being effluxed by ABCG2 transporters. 3. Compound degradation. | 1. Confirm the expression of TTK and CLK2 in your cell line. 2. Test for ABCG2 expression. If high, this may be the dominant phenotype. 3. Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. |
| Unexpected or inconsistent changes in downstream signaling pathways (e.g., p-Akt, p-ERK). | 1. Crosstalk with other signaling pathways. 2. Off-target effects of the inhibitor at higher concentrations. 3. Feedback loops within the signaling network. | 1. Perform a time-course experiment to understand the kinetics of pathway modulation. 2. Use the lowest effective concentration of this compound to minimize off-target effects. 3. Investigate potential feedback mechanisms by examining other pathway components. |
| Discrepancy between biochemical assay (IC₅₀) and cell-based assay results. | 1. Poor cell permeability of the compound. 2. High protein binding in cell culture medium. 3. Efflux by multidrug resistance pumps. | 1. Consider using cell lines with known permeability characteristics. 2. Evaluate the effect of serum concentration in your media. 3. As noted, this compound can be affected by ABCG2; ensure your cell line's ABCG2 status is known.[1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a method to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, ensuring viability is >95%. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Preparation and Treatment: Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range is from 10 µM down to 0.01 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a set of wells with medium only as a blank. Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). Incubate for 2-4 hours at 37°C.
-
Solubilization of Formazan: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blotting for Phosphorylated Proteins
This protocol is for assessing the phosphorylation status of proteins in key signaling pathways affected by this compound.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates or 10 cm dishes
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-cleaved PARP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency. Treat the cells with various concentrations of this compound and a vehicle control for the desired time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[5]
-
Sample Preparation: Normalize protein concentrations and denature by boiling in Laemmli buffer.[6]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a membrane.[5]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.[7]
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL reagent and visualize the protein bands using an imaging system.[8]
-
Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: TTK Signaling Pathways and Inhibition by this compound.
Caption: CLK2 Signaling and Inhibition by this compound.
Caption: General Experimental Workflow for this compound In Vitro.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cdc-Like Kinases (CLKs): Biology, Chemical Probes, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
Troubleshooting CC-671 insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CC-671. The following information is designed to address common issues, particularly those related to its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: I've observed a precipitate after adding my this compound DMSO stock to the cell culture media. What is the likely cause?
A1: This is a common issue for hydrophobic compounds like this compound and is often referred to as "crashing out".[1] The root cause is the significant change in solvent polarity when a concentrated stock solution in an organic solvent, such as Dimethyl Sulfoxide (DMSO), is diluted into an aqueous environment like cell culture media.[2] The aqueous medium has a much lower capacity to solubilize the hydrophobic compound compared to pure DMSO, leading to precipitation.[3]
Q2: What is the maximum concentration of DMSO that is safe for my cells?
A2: The final concentration of DMSO in your cell culture should be kept as low as possible to avoid cytotoxicity. While some robust cell lines can tolerate up to 1%, it is strongly recommended to keep the final DMSO concentration at or below 0.5%, with 0.1% being a widely accepted safe limit for most cell lines, including sensitive primary cells.[4][5] It is crucial to run a vehicle control experiment with the same final DMSO concentration to account for any solvent-induced effects.[5]
Q3: My compound is precipitating even with a low final DMSO concentration. What are the initial troubleshooting steps?
A3: If you observe precipitation, you can take several immediate steps:
-
Gentle Warming and Mixing: Pre-warm your cell culture medium to 37°C. After adding the this compound stock, vortex or sonicate the solution briefly. Gentle heat and agitation can help redissolve small precipitates.[1][6]
-
Optimize Dilution Technique: Always add the DMSO stock solution to the pre-warmed aqueous medium, not the other way around. Add it dropwise while vortexing the medium to ensure rapid and uniform dispersion, which helps prevent localized high concentrations that lead to precipitation.[1][2]
-
Use Serial Dilutions: Instead of a single large dilution, perform one or more intermediate dilution steps. For example, dilute your highly concentrated stock in DMSO first to a lower concentration, and then dilute this intermediate stock into your final medium.[3][7]
Q4: What are some alternative solvents or strategies if insolubility persists?
A4: If the above steps are insufficient, consider these advanced strategies:
-
Alternative Solvents: While DMSO is common, other organic solvents like ethanol, Dimethyl Formamide (DMF), or Propylene Glycol (PG) can be tested.[8][9] The choice of solvent is compound-dependent, and a toxicity control for the new solvent is essential.
-
Solubility Enhancers (Excipients): Incorporating excipients can help maintain solubility. Options include using surfactants like Tween® 80 to form micelles or using cyclodextrins to form inclusion complexes that enhance aqueous solubility.[1][10][11]
-
pH Adjustment: If this compound has ionizable functional groups, adjusting the pH of the cell culture medium may improve its solubility. This should be done cautiously to ensure the pH remains within a physiologically acceptable range for your cells.[2]
-
Specialized Protocols: A three-step solubilization method can be effective. This involves dissolving this compound in DMSO, performing an intermediate dilution in pre-warmed (50°C) fetal bovine serum (FBS), and then making the final dilution in the cell culture medium.[12][13]
Data and Experimental Protocols
Solvent and Concentration Guidelines
The following tables summarize key quantitative data for solvent use in cell culture.
Table 1: Recommended Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | Recommendation Level | Notes | Citations |
| ≤ 0.1% | Highly Recommended | Considered safe for most cell lines, including sensitive and primary cells. Minimizes off-target solvent effects. | [5][14] |
| > 0.1% to 0.5% | Acceptable | Generally tolerated by many immortalized cell lines. A vehicle control is critical. | [4][15] |
| > 0.5% to 1.0% | Use with Caution | May cause cytotoxicity or affect cell function in some cell lines. Requires preliminary toxicity testing. | [4][5] |
| > 1.0% | Not Recommended | High risk of cytotoxicity and significant off-target effects. Can dissolve cell membranes. | [4][15] |
Table 2: Alternative Solvents for Poorly Soluble Compounds
| Solvent | Abbreviation | Notes on Use in Cell Culture | Citations |
| Ethanol | EtOH | A common alternative to DMSO. The final concentration should typically be kept below 0.5%. | [9][16] |
| Dimethyl Formamide | DMF | A polar aprotic solvent similar to DMSO. Use with caution and perform toxicity controls. | [8] |
| Propylene Glycol | PG | Generally regarded as safe (GRAS) and can be a good solvent for many compounds. | [9] |
| Polyethylene Glycol (low MW) | PEG | PEG 400 is often used as a co-solvent to improve solubility. | [11][17] |
| Zwitterionic Liquids | ZIL | A newer class of solvents reported to be less toxic than DMSO, but less commonly used. | [18][19] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Objective: To prepare a concentrated, sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator (optional)
Procedure:
-
Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature.
-
Calculate the volume of DMSO required to achieve a 10 mM stock solution based on the molecular weight of this compound.
-
In a sterile environment (e.g., a biological safety cabinet), aseptically add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. A clear solution should be observed.[2]
-
If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C for 5-10 minutes, followed by vortexing.[1][20]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Dilution of this compound into Cell Culture Medium
Objective: To dilute the concentrated DMSO stock of this compound into the final aqueous cell culture medium while minimizing precipitation.
Materials:
-
10 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium, complete with supplements (e.g., FBS, antibiotics)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C in a water bath.[1]
-
Determine the volume of this compound stock needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration will be within the acceptable range (ideally ≤ 0.1%).
-
Place the pre-warmed medium in a sterile conical tube.
-
While vortexing the medium at a medium speed, add the calculated volume of the this compound DMSO stock drop-by-drop directly into the medium. Crucially, add the DMSO stock to the medium, not the other way around. [2]
-
Continue to vortex for an additional 30 seconds to ensure rapid and complete mixing.[1]
-
Visually inspect the final working solution for any signs of precipitation or turbidity. If the solution is clear, it is ready to be added to the cells.
-
Important: Prepare a vehicle control using the exact same procedure and final concentration of DMSO in the medium to be run in parallel with your experiment.
Visual Guides
The following diagrams illustrate key workflows for troubleshooting this compound insolubility.
Caption: Troubleshooting workflow for addressing this compound precipitation.
Caption: Experimental workflow for preparing this compound working solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. researchgate.net [researchgate.net]
- 12. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. reddit.com [reddit.com]
- 18. researchgate.net [researchgate.net]
- 19. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Identifying and minimizing CC-671 off-target effects in kinase assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and minimizing off-target effects of the dual TTK and CLK2 inhibitor, CC-671, in kinase assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary and known off-targets of this compound?
Q2: My cells are showing a phenotype that is not consistent with TTK or CLK2 inhibition after this compound treatment. What could be the cause?
A2: Discrepancies between the expected and observed phenotype can arise from several factors. One possibility is off-target effects, where this compound interacts with other kinases or proteins within the cell. Another reason could be related to the specific cellular context, such as the expression levels of TTK, CLK2, and potential off-targets, or the activation state of compensatory signaling pathways. It is also important to consider that this compound's dual-inhibition of TTK and CLK2 can lead to complex downstream effects, including mitotic acceleration and altered pre-mRNA splicing, which might produce unexpected phenotypes.[1]
Q3: How can I experimentally determine if the effects I'm observing are due to off-targets of this compound?
A3: A multi-pronged approach is recommended to identify off-target effects. This includes:
-
Kinome Profiling: Screen this compound against a large panel of recombinant kinases to identify potential off-target interactions in a cell-free system.
-
Cellular Target Engagement Assays: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm if this compound engages with potential off-targets in a cellular environment.
-
Chemical Proteomics: Employ affinity-based proteomics to pull down proteins that interact with this compound in cell lysates, providing an unbiased view of potential off-targets.
-
Phenotypic Rescue Experiments: If a potential off-target is identified, use genetic approaches like siRNA or CRISPR to deplete the off-target protein and see if the phenotype is rescued.
Q4: What is a good starting concentration for this compound in my cellular assays to minimize off-target effects?
A4: To minimize off-target effects, it is advisable to use the lowest concentration of this compound that elicits the desired on-target phenotype. It is recommended to perform a dose-response curve and determine the IC50 or EC50 for on-target effects, such as inhibition of TTK substrate phosphorylation (e.g., KNL1) or CLK2 substrate phosphorylation (e.g., SRp75).[1] Working at concentrations around the IC50 for the primary targets is a good starting point. Comparing the potency of this compound on your observed phenotype with its potency on its known targets can provide insights into whether the phenotype is likely on-target or off-target.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells in a kinase assay | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Edge effects in microplates due to evaporation.- Inconsistent incubation times or temperatures. | - Ensure pipettes are calibrated and use proper pipetting techniques.- Thoroughly mix all reagents before and after adding them to the assay plate.- Avoid using the outer wells of the plate or fill them with buffer to maintain humidity.- Use a calibrated incubator and ensure consistent timing for all steps.[5] |
| No or low kinase activity detected in control wells | - Inactive kinase enzyme.- Poor quality or incorrect substrate.- Suboptimal ATP concentration.- Incorrect buffer conditions (pH, salt concentration). | - Aliquot the enzyme upon receipt and store at the recommended temperature to avoid freeze-thaw cycles.- Verify the sequence and purity of peptide substrates.- Titrate ATP to determine the optimal concentration for your assay.- Ensure the assay buffer composition and pH are optimal for the kinase.[5] |
| Observed cytotoxicity does not correlate with TTK/CLK2 inhibition | - Off-target kinase inhibition.- Non-kinase off-target effects.- Compound solubility issues or aggregation. | - Perform a kinome-wide selectivity screen to identify other inhibited kinases.- Use orthogonal approaches like CETSA or chemical proteomics to identify non-kinase targets.- Check the solubility of this compound in your cell culture media and consider using a lower concentration or a different formulation.[1] |
| Conflicting results between biochemical and cellular assays | - Cell permeability of the compound.- High intracellular ATP concentration competing with the inhibitor.- Presence of drug efflux pumps like ABCG2. | - Confirm cellular uptake of this compound.- Consider that higher concentrations may be needed in cells to achieve the same level of inhibition as in biochemical assays due to ATP competition.- Test in cell lines with varying levels of ABCG2 expression, as this compound is a known ABCG2 inhibitor.[4] |
Experimental Protocols
Protocol 1: Kinome Profiling for Off-Target Identification
Objective: To determine the selectivity of this compound by screening it against a large panel of purified kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For a broad screen, a concentration of 1 µM is often used.
-
Kinase Panel: Utilize a commercial kinase profiling service (e.g., DiscoverX KINOMEscan, Reaction Biology HotSpot) that offers a large panel of active human kinases.
-
Assay Format: These services typically employ either binding assays (e.g., competition binding) or functional enzymatic assays (e.g., radiometric or fluorescence-based).
-
Competition Binding Assay: Measures the ability of this compound to displace a labeled ligand from the ATP-binding site of each kinase.
-
Enzymatic Assay: Measures the ability of this compound to inhibit the phosphorylation of a substrate by each kinase.
-
-
Data Analysis: The results are often reported as percent inhibition or dissociation constant (Kd) for each kinase. A selectivity score can be calculated to quantify the overall selectivity of the compound. Hits are typically defined as kinases that show significant inhibition (e.g., >80%) at the screening concentration.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound engages with its intended targets (TTK, CLK2) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations and a vehicle control (DMSO).
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Cell Lysis: Lyse the cells to release the soluble proteins.
-
Protein Separation: Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.
-
Data Analysis: A positive target engagement is indicated by a thermal shift, where the protein is stabilized at higher temperatures in the presence of the drug. Plot the amount of soluble protein as a function of temperature to generate CETSA curves.
Protocol 3: Western Blotting for On-Target and Off-Target Pathway Modulation
Objective: To assess the effect of this compound on the phosphorylation status of downstream substrates of its primary targets and potential off-targets.
Methodology:
-
Cell Treatment: Treat cells with a dose-range of this compound for a specified time.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies against phospho-substrates (e.g., phospho-KNL1 for TTK, phospho-SRp75 for CLK2) and total protein levels of the substrates and targets.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of a specific substrate indicates inhibition of the upstream kinase.
Visualizations
Caption: Signaling pathway of this compound's dual inhibition of TTK and CLK2.
Caption: Experimental workflow for identifying and validating off-target effects.
Caption: Troubleshooting decision tree for inconsistent kinase assay results.
References
- 1. Collection - Data from Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1âS Checkpoint - Molecular Cancer Therapeutics - Figshare [figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. KCGSv2.0 Data — SGC-UNC [sgc-unc.org]
- 4. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Western Blotting for TTK and CLK2 Kinases and Their Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing western blotting to detect the protein kinases TTK and CLK2, as well as their substrates. The information is tailored for scientists in academic research and drug development.
Troubleshooting Guides
This section addresses common problems encountered during the western blotting of TTK, CLK2, and their phosphorylated substrates, presented in a question-and-answer format.
Issue 1: Weak or No Signal
Question: I am not detecting a band for TTK/CLK2 or its phosphorylated substrate. What are the possible causes and solutions?
Answer: A weak or absent signal is a frequent issue, particularly with lower abundance kinases and phosphorylated proteins. Here are the primary causes and recommended troubleshooting steps:
-
Low Protein Abundance: TTK and CLK2 levels, and especially the phosphorylated forms of their substrates, can be low in cell lysates.
-
Solution: Increase the total protein loaded per well (up to 50-100 µg for low-abundance targets). Consider enriching your sample for the protein of interest through immunoprecipitation (IP) prior to western blotting.
-
-
Inefficient Phosphorylation: The phosphorylation event you are trying to detect may be transient or require specific cellular conditions.
-
Solution: If applicable, stimulate your cells with a known activator of the TTK or CLK2 pathway to increase the phosphorylation of their substrates. Perform a time-course experiment to identify the peak of phosphorylation.
-
-
Phosphatase Activity: Phosphatases in your sample can dephosphorylate your target protein, leading to signal loss.
-
Solution: Always include phosphatase inhibitors in your lysis buffer and keep samples on ice or at 4°C throughout the sample preparation process.[1]
-
-
Suboptimal Antibody Concentration: The dilution of your primary or secondary antibody may not be optimal.
-
Solution: Titrate your primary and secondary antibodies to determine the ideal concentration. Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
-
-
Inefficient Protein Transfer: The transfer of proteins from the gel to the membrane may be incomplete, especially for high molecular weight proteins.
-
Solution: Verify successful transfer by staining the membrane with Ponceau S before blocking. For larger proteins, consider a wet transfer method overnight at 4°C or extending the transfer time for semi-dry systems.[2]
-
-
Inactive Reagents: Antibodies or detection reagents may have lost activity due to improper storage or age.
-
Solution: Use fresh aliquots of antibodies and ensure your detection substrate is not expired.
-
Issue 2: High Background
Question: My western blot for phospho-CLK2 shows high background, making it difficult to see a specific band. How can I reduce the background?
Answer: High background can obscure the detection of your target protein. The following are common causes and solutions:
-
Inappropriate Blocking Buffer: For phosphorylated proteins, using non-fat dry milk as a blocking agent can lead to high background. Milk contains casein, a phosphoprotein that can cross-react with phospho-specific antibodies.[3]
-
Solution: Switch to a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking and antibody dilutions when detecting phosphorylated targets.[1]
-
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to non-specific binding.
-
Solution: Reduce the concentration of your primary and/or secondary antibodies. Perform a titration to find the optimal balance between signal and background.[4]
-
-
Insufficient Washing: Inadequate washing steps can leave behind unbound antibodies, contributing to background noise.[5]
-
Solution: Increase the number and duration of your wash steps. For example, perform three to five washes of 5-10 minutes each with a sufficient volume of TBST.[5]
-
-
Membrane Drying: Allowing the membrane to dry out at any stage can cause irreversible non-specific antibody binding.
-
Solution: Ensure the membrane is always submerged in buffer during incubation and washing steps.
-
Issue 3: Non-Specific Bands
Question: I am seeing multiple bands in my western blot for a TTK substrate, in addition to the expected band. What could be the reason?
Answer: Non-specific bands can arise from several factors, complicating data interpretation. Here are some common causes and how to address them:
-
Antibody Cross-Reactivity: The primary antibody may be recognizing other proteins with similar epitopes.
-
Solution: Ensure your primary antibody has been validated for specificity. If using a polyclonal antibody, consider switching to a monoclonal antibody for higher specificity.[6] Run a control with a cell line where your target protein is knocked down or knocked out to confirm band identity.
-
-
Protein Degradation: Proteases in your sample can break down your target protein, leading to smaller, non-specific bands.[6]
-
Solution: Always add a protease inhibitor cocktail to your lysis buffer and keep your samples cold.[6]
-
-
Post-Translational Modifications: The target protein may have various post-translational modifications (in addition to the one you are targeting) that can cause it to run at different molecular weights.
-
Solution: Consult literature for known modifications of your target protein. In some cases, treating your lysate with specific enzymes (e.g., phosphatases, deglycosylases) can help identify the cause of the extra bands.
-
-
High Protein Load: Overloading the gel with too much protein can lead to the appearance of non-specific bands.
-
Solution: Reduce the amount of total protein loaded per lane.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the key substrates of TTK and CLK2?
A1:
-
TTK (Mps1): TTK is a key regulator of the spindle assembly checkpoint (SAC). Its substrates are involved in ensuring proper chromosome segregation during mitosis. Key substrates include MAD1L1, CDCA8 (Borealin), SKA3, KNL1, and KNTC1.[7] TTK has also been shown to phosphorylate the cell cycle checkpoint kinase Chk2.[8]
-
CLK2: CLK2 is a dual-specificity kinase involved in the regulation of RNA splicing. Its primary substrates are serine/arginine-rich (SR) proteins of the spliceosomal complex. CLK2 has also been shown to be phosphorylated and activated by AKT, and it can phosphorylate protein phosphatase 2A (PP2A) and protein-tyrosine phosphatase PTP-1B.[9][10]
Q2: What is the recommended lysis buffer for extracting TTK and CLK2 and their phosphorylated substrates?
A2: A common and effective lysis buffer is RIPA buffer, supplemented with a fresh cocktail of protease and phosphatase inhibitors. The inhibitors are crucial to preserve the phosphorylation state of the substrates and prevent protein degradation.[11]
Q3: Should I use a PVDF or nitrocellulose membrane for blotting TTK and CLK2?
A3: Both PVDF and nitrocellulose membranes can be used effectively. PVDF membranes generally have a higher protein binding capacity and are more durable, making them suitable for stripping and reprobing. However, nitrocellulose membranes may offer lower background.[12] For fluorescent western blotting, low-fluorescence PVDF membranes are recommended.
Q4: What are typical antibody dilutions for TTK and CLK2 western blots?
A4: Antibody dilutions should always be optimized for your specific experimental conditions. However, here are some starting recommendations from antibody suppliers:
| Target Protein | Antibody Type | Supplier | Catalog # | Recommended Dilution (WB) |
| TTK | Polyclonal | Proteintech | 10381-1-AP | 1:2000 |
| Phospho-TTK (Thr33, Ser37) | Polyclonal | Thermo Fisher | 44-1325G | 1:1000 |
| CLK2 | Polyclonal | Proteintech | 11092-1-AP | 1:500 - 1:2000 |
| CLK2 | Polyclonal | Thermo Fisher | PA5-96845 | 1:500 - 1:2000 |
| CLK2 | Polyclonal | Abcam | ab137620 | 1:1000 |
Q5: How can I confirm that the band I am detecting is indeed the phosphorylated form of the substrate?
A5: To confirm the specificity of a phospho-antibody, you can perform a phosphatase treatment on your protein lysate before running the western blot. If the signal disappears after treatment with a phosphatase (e.g., lambda phosphatase), it confirms that the antibody is specific to the phosphorylated form of the protein. Additionally, using a non-phosphorylated version of the protein as a negative control can be helpful.
Experimental Protocols
Protocol 1: Western Blotting for Total TTK or CLK2 in Human Cell Lines
-
Sample Preparation:
-
Culture and harvest approximately 1-2 x 10^7 cells.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in 1 mL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load the samples onto an 8-12% SDS-polyacrylamide gel, along with a molecular weight marker.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane. A wet transfer at 100V for 1-2 hours or overnight at 20V at 4°C is recommended.
-
-
Immunodetection:
-
Block the membrane in 5% non-fat dry milk in TBST for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against total TTK or CLK2 (refer to the table above for starting dilutions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted according to the manufacturer's instructions) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imager or X-ray film.
-
Protocol 2: Western Blotting for Phosphorylated Substrates of TTK or CLK2
This protocol is similar to Protocol 1, with the following critical modifications for phosphoprotein detection:
-
Sample Preparation:
-
In the lysis buffer, include a phosphatase inhibitor cocktail in addition to the protease inhibitors.
-
-
Immunodetection:
-
Block the membrane in 3-5% BSA in TBST for 1 hour at room temperature. Do not use milk. [1]
-
Dilute the phospho-specific primary antibody in 3-5% BSA in TBST .
-
Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.
-
Follow the same washing, secondary antibody incubation, and detection steps as in Protocol 1.
-
Visualizations
Caption: Simplified TTK signaling pathway in mitosis.
Caption: Overview of CLK2 signaling and its role in RNA splicing.
Caption: General workflow for western blotting.
Caption: Troubleshooting decision tree for western blotting.
References
- 1. biorxiv.org [biorxiv.org]
- 2. bio-rad.com [bio-rad.com]
- 3. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 4. sinobiological.com [sinobiological.com]
- 5. clyte.tech [clyte.tech]
- 6. arp1.com [arp1.com]
- 7. TTK (human) [phosphosite.org]
- 8. TTK Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Phosphorylation of CLK2 at Serine 34 and Threonine 127 by AKT Controls Cell Survival after Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 12. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Addressing CC-671 Instability in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential instability issues encountered with CC-671 in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of TTK (human protein kinase monopolar spindle 1, hMps1) and CDC-like kinase 2 (CLK2), with IC₅₀ values of 0.005 µM and 0.006 µM, respectively.[1] It represents a novel class of cancer therapeutic agents. Additionally, this compound has been shown to be an effective ABCG2 reversal agent, enhancing the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells by inhibiting the drug efflux activity of ABCG2.[2]
Q2: I am observing a decrease in the efficacy of this compound in my long-term cell culture. What are the potential causes?
A2: A decrease in efficacy during long-term culture can stem from several factors:
-
Compound Instability: Small molecule inhibitors can degrade over time in aqueous cell culture media at 37°C.[3][4]
-
Development of Cellular Resistance: Prolonged exposure to a drug can lead to the selection of resistant cell populations.[5][6]
-
Cell Line Instability: The genetic and phenotypic characteristics of cell lines can drift over extended passages, potentially altering their response to the compound.[7]
-
Inconsistent Dosing: Issues with compound solubility or adsorption to plasticware can lead to a lower effective concentration in the media.[3][4]
Q3: How should I prepare and store this compound stock solutions to ensure stability?
A3: To maintain the integrity of this compound, stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small, tightly sealed vials to avoid repeated freeze-thaw cycles, and stored at -80°C for long-term stability (up to two years) or -20°C for shorter-term storage (up to one year).[1] When preparing working solutions, it is best to use them on the same day.[3]
Q4: What are the best practices for maintaining consistent this compound concentration during long-term experiments?
A4: Due to the potential for degradation, it is crucial to maintain a consistent effective concentration of this compound. This can be achieved by:
-
Frequent Media Changes: Replace the media containing freshly diluted this compound regularly (e.g., every 24-48 hours) to replenish the active compound.[8]
-
Using Low-Binding Plasticware: To minimize compound loss due to adsorption, use low-protein-binding plates and pipette tips.[3]
-
Control for Evaporation: Ensure proper humidification in the incubator to prevent the concentration of the compound due to media evaporation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the long-term culture of cells with this compound.
| Observed Issue | Potential Cause | Suggested Solution |
| Gradual loss of drug efficacy over several weeks. | 1. Development of acquired resistance. 2. Selection of a pre-existing resistant subpopulation. | 1. Verify Target Engagement: Perform Western blot analysis to check the phosphorylation status of downstream targets of TTK and CLK2 to confirm if the pathway is still inhibited.2. Dose-Response Curve: Generate a new dose-response curve to determine if the IC₅₀ has shifted.3. Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.[7]4. Combination Therapy: Consider investigating combination therapies to overcome potential resistance mechanisms.[2][5] |
| Sudden loss of drug efficacy. | 1. Compound Degradation: The stock solution or the compound in the working media may have degraded.2. Cell Culture Contamination: Mycoplasma or other microbial contamination can alter cellular responses.[4] | 1. Prepare Fresh Solutions: Prepare a fresh stock solution of this compound and new working dilutions.2. Test for Mycoplasma: Regularly test your cell cultures for mycoplasma contamination.3. Perform a Stability Check: Assess the stability of this compound in your specific cell culture medium over time using methods like HPLC-MS.[3] |
| High variability in results between experiments. | 1. Inconsistent Compound Dosing: Incomplete solubilization or inconsistent pipetting.2. Variations in Cell Culture Conditions: Differences in cell passage number, confluency, or serum batches.[4] | 1. Ensure Complete Solubilization: Vortex stock solutions and working dilutions thoroughly before use.2. Standardize Protocols: Maintain a consistent protocol for cell seeding density, passage number, and use the same batch of serum and media for a set of experiments.[7] |
| Cells initially respond to this compound but then recover. | 1. Compound Half-Life in Media: this compound may have a short half-life in the culture medium at 37°C.2. Cellular Efflux: Although this compound inhibits ABCG2, other efflux pumps could be upregulated. | 1. Increase Dosing Frequency: Change the media with fresh this compound more frequently (e.g., every 24 hours).[8]2. Investigate Efflux Pump Expression: Use RT-qPCR or Western blot to analyze the expression of other common drug efflux pumps. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media
Objective: To determine the stability of this compound in a specific cell culture medium over time.
Methodology:
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare the cell culture medium (e.g., DMEM with 10% FBS).
-
Prepare a working solution of this compound by diluting the stock solution in the medium to a final concentration of 1 µM.
-
-
Experimental Setup:
-
Add 1 mL of the 1 µM this compound working solution to triplicate wells of a 24-well plate.
-
Include a control group with medium and DMSO vehicle.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂.
-
-
Sample Collection:
-
At designated time points (e.g., 0, 2, 8, 24, 48, and 72 hours), collect 100 µL aliquots from each well.
-
Immediately store the samples at -80°C until analysis.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
-
Protocol 2: Evaluation of Acquired Resistance to this compound
Objective: To determine if cells have developed resistance to this compound after long-term exposure.
Methodology:
-
Cell Culture:
-
Culture the parental (sensitive) cell line and the cell line that has been exposed to this compound long-term (potentially resistant).
-
-
Cell Viability Assay:
-
Seed both parental and long-term treated cells in 96-well plates at an optimal density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 µM).
-
Incubate for 72 hours.
-
Assess cell viability using a standard method (e.g., MTT, CellTiter-Glo®).
-
-
Data Analysis:
-
Plot the dose-response curves for both cell lines.
-
Calculate the IC₅₀ values and compare them to determine if there is a shift indicating resistance.
-
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Troubleshooting workflow for decreased this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The mechanism of resistance to CDK4/6 inhibition and novel combination therapy with RNR inhibition for chemo-resistant bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of resistance to 6-aminonicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cellculturecompany.com [cellculturecompany.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Resistance to TTK Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to TTK (Threonine Tyrosine Kinase), also known as Mps1 (Monopolar spindle 1), inhibitors in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is TTK, and why is it a target in cancer therapy?
A1: TTK is a crucial protein kinase that regulates the spindle assembly checkpoint (SAC), a critical process ensuring accurate chromosome segregation during cell division (mitosis).[1][2] Cancer cells often exhibit high rates of cell division and genomic instability, making them particularly dependent on a functional SAC.[2] By inhibiting TTK, the SAC is abrogated, leading to premature and improper mitosis, which results in a form of cell death called mitotic catastrophe.[2] This makes TTK a compelling target for cancer therapy, with several inhibitors currently in clinical trials.[1][3]
Q2: What are the common mechanisms of resistance to TTK inhibitors?
A2: Resistance to TTK inhibitors can be categorized into two main types: on-target and off-target resistance.[4]
-
On-target resistance involves alterations to the TTK protein itself. The most common form is the acquisition of point mutations in the ATP-binding pocket of the TTK kinase domain.[5][6] These mutations can prevent the inhibitor from binding effectively while preserving the kinase's natural function.[5][6] A notable example is the C604Y/W mutation.[6]
-
Off-target resistance occurs through changes in other cellular pathways that compensate for the inhibition of TTK. These can include:
-
Impairment of the Anaphase-Promoting Complex/Cyclosome (APC/C): Dysfunction of the APC/C can help cancer cells tolerate the chromosomal instability induced by TTK inhibitors.[3]
-
Activation of compensatory signaling pathways: Cancer cells can upregulate parallel signaling pathways to promote survival and proliferation. Commonly activated pathways include the PI3K/Akt/mTOR and PKCα/ERK1/2 pathways.[1][7][8][9]
-
Upregulation of pro-survival proteins: Increased expression of proteins like BID has been associated with sensitivity to TTK inhibitors, suggesting that its downregulation could contribute to resistance.[10]
-
Q3: My cancer cell line is showing reduced sensitivity to a TTK inhibitor. How can I confirm this is acquired resistance?
A3: To confirm acquired resistance, you should perform a dose-response assay (e.g., MTT, XTT, or resazurin assay) to compare the IC50 (half-maximal inhibitory concentration) of the suspected resistant cell line with the parental, sensitive cell line.[11][12][13] A significant increase (typically several-fold) in the IC50 value for the treated line indicates the development of resistance. It is crucial to maintain a cryopreserved stock of the parental cell line for such comparisons.
Troubleshooting Guides
Issue 1: Decreased Efficacy of TTK Inhibitor Over Time
Possible Cause 1: Acquired On-Target Resistance (TTK Gene Mutation)
-
Troubleshooting Steps:
-
Sequence the TTK gene: Extract DNA from both the resistant and parental cell lines and perform Sanger or next-generation sequencing of the TTK kinase domain to identify potential mutations.[5]
-
Structural Modeling: If a mutation is identified, use computational modeling to predict its effect on inhibitor binding.[14]
-
Test Alternative Inhibitors: If a resistance mutation is confirmed, consider testing a structurally different TTK inhibitor that may not be affected by the same mutation.[5][14]
-
Possible Cause 2: Activation of Compensatory Signaling Pathways
-
Troubleshooting Steps:
-
Assess Pathway Activation: Use western blotting to examine the phosphorylation status of key proteins in potential bypass pathways (e.g., p-Akt, p-mTOR, p-ERK) in both sensitive and resistant cells, with and without TTK inhibitor treatment.[14]
-
Combination Therapy: If a compensatory pathway is activated, consider combination therapy with an inhibitor targeting that pathway (e.g., a PI3K/Akt inhibitor or a MEK/ERK inhibitor).[15]
-
Issue 2: Heterogeneous Response to TTK Inhibitor Within a Cell Population
Possible Cause: Pre-existing Resistant Clones or Emergence of Resistance
-
Troubleshooting Steps:
-
Single-Cell Cloning: Isolate single cells from the treated population and expand them into individual clones.
-
Characterize Clones: Assess the IC50 of each clone to determine the degree of resistance.
-
Molecular Analysis: Perform molecular analysis (TTK sequencing, pathway analysis) on both sensitive and resistant clones to understand the underlying resistance mechanisms.
-
Data Presentation
Table 1: Examples of Acquired Mutations in the TTK Kinase Domain Conferring Resistance
| Mutation | TTK Inhibitor(s) Affected | Cancer Cell Line(s) | Reference |
| C604Y | Cpd-5, NMS-P715 | HCT-116, DLD-1, U2OS, HeLa | [6] |
| C604W | Cpd-5, NMS-P715 | HCT-116, DLD-1, U2OS, HeLa | [6] |
Table 2: IC50 Values of TTK Inhibitors in Sensitive vs. Resistant Cell Lines
| TTK Inhibitor | Sensitive Cell Line | IC50 (nM) | Resistant Cell Line | IC50 (nM) | Fold Resistance | Reference |
| Cpd-5 | Wild-type Mps1 | ~20-25 | Mps1 C604Y mutant | >150 | >6-7.5 | [5] |
| NMS-P715 | Wild-type Mps1 | ~71.3 | Mps1 C604Y mutant | >1000 | >14 | [5][6] |
| BAY1217389 | BID-high cell lines | <10 | BID-low cell lines | >100 | >10 | [10] |
| CFI-402257 | BID-high cell lines | <100 | BID-low cell lines | >1000 | >10 | [10] |
| BOS172722 | BID-high cell lines | <100 | BID-low cell lines | >1000 | >10 | [10] |
Experimental Protocols
Protocol 1: Generation of TTK Inhibitor-Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard conditions.
-
Dose Escalation: Expose the cells to the TTK inhibitor starting at a low concentration (e.g., IC20).
-
Gradual Increase: As the cells adapt and resume proliferation, gradually increase the inhibitor concentration over several weeks to months.[14]
-
IC50 Monitoring: Periodically determine the IC50 of the cell population to track the development of resistance.
-
Single-Cell Cloning: Once a stable, high level of resistance is achieved, perform single-cell cloning to establish a homogeneous resistant cell line.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.[14]
-
Drug Dilution: Prepare a serial dilution of the TTK inhibitor in complete culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the overnight medium and add the drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Caption: TTK signaling in mitosis and key mechanisms of inhibitor resistance.
Caption: Experimental workflow for identifying and addressing TTK inhibitor resistance.
Caption: A logical guide for troubleshooting resistance to TTK inhibitors.
References
- 1. TTK (threonine tyrosine kinase) regulates the malignant behaviors of cancer cells and is regulated by microRNA-582-5p in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 3. pnas.org [pnas.org]
- 4. dovepress.com [dovepress.com]
- 5. Molecular basis underlying resistance to Mps1/TTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding inhibitor resistance in Mps1 kinase through novel biophysical assays and structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scientificarchives.com [scientificarchives.com]
- 8. researchgate.net [researchgate.net]
- 9. TTK promotes HER2 + breast cancer cell migration, apoptosis, and resistance to targeted therapy by modulating the Akt/mTOR axis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifesciences.danaher.com [lifesciences.danaher.com]
- 14. benchchem.com [benchchem.com]
- 15. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
CC-671 IC50 Determination: A Technical Support Guide for Reproducible Results
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the accurate and reproducible determination of the half-maximal inhibitory concentration (IC50) of CC-671.
Introduction to this compound
This compound is a potent and selective dual inhibitor of TTK (monopolar spindle 1, Mps1) and CDC-like kinase 2 (CLK2).[1] It has also been identified as an effective reversal agent for ABCG2-mediated multidrug resistance (MDR) in cancer cells.[1] Mechanistically, this compound inhibits the efflux activity of the ABCG2 transporter, leading to increased intracellular concentrations of chemotherapeutic drugs.[1] Given its potential as a covalent inhibitor, determining its IC50 requires careful consideration of experimental parameters to ensure data reliability and reproducibility.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound has a dual mechanism of action. It is a potent inhibitor of both TTK and CLK2 kinases.[1] Additionally, it functions as an ABCG2 reversal agent by inhibiting the transporter's drug efflux activity, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs.[1]
Q2: Why is determining the IC50 of this compound challenging?
A2: As a potential covalent inhibitor, the IC50 of this compound can be highly dependent on pre-incubation time.[2][4] This time-dependent inhibition means that a standard IC50 value can be misleading if the experimental conditions are not carefully controlled and reported.[2][5] For covalent inhibitors, it is often more informative to determine the kinetic parameters Ki (initial binding affinity) and kinact (rate of inactivation).[2][3]
Q3: What are the critical parameters to control for reproducible IC50 determination of this compound?
A3: To ensure reproducibility, the following parameters are critical:
-
Pre-incubation time: Due to the time-dependent nature of covalent inhibition, varying pre-incubation times should be tested.[2][4]
-
Cell density: The initial number of cells seeded can significantly impact results. Consistent cell seeding is crucial.
-
Compound concentration range: A wide range of concentrations should be used to generate a complete dose-response curve.
-
Vehicle control: A consistent concentration of the vehicle (e.g., DMSO) must be used across all wells.[6]
-
Assay duration: The total time of the experiment, from compound addition to readout, should be standardized.
-
Data analysis method: The use of a consistent non-linear regression model, such as the four-parameter logistic (4PL) model, is recommended for calculating the IC50.[2]
Experimental Protocols
Protocol: Cell Viability Assay for this compound IC50 Determination using MTT
This protocol provides a general framework for determining the IC50 of this compound in adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., ABCG2-overexpressing lung cancer cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6][7]
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells using trypsin-EDTA.
-
Perform a cell count and determine cell viability.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[6]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations. It's advisable to use a wide concentration range for the initial experiment (e.g., 0.1 µM to 100 µM).[6]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).[6]
-
Include wells with medium only for blank measurements.[6]
-
-
Incubation:
-
MTT Assay:
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
Subtract the absorbance of the blank wells from all other readings.[6]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (untreated cells).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[2]
-
Data Presentation
Table 1: Example Data Table for this compound IC50 Determination
| Parameter | Value |
| Cell Line | [Specify Cell Line] |
| Seeding Density | [e.g., 5,000 cells/well] |
| Incubation Time | [e.g., 48 hours] |
| This compound Conc. (µM) | % Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± [SD] |
| [Conc. 1] | [%] ± [SD] |
| [Conc. 2] | [%] ± [SD] |
| [Conc. 3] | [%] ± [SD] |
| [Conc. 4] | [%] ± [SD] |
| [Conc. 5] | [%] ± [SD] |
| [Conc. 6] | [%] ± [SD] |
| [Conc. 7] | [%] ± [SD] |
| [Conc. 8] | [%] ± [SD] |
| Calculated IC50 (µM) | [Value] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, edge effects on the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No dose-response curve observed | This compound concentration range is too high or too low. Cell line is resistant to this compound. Incorrect assay setup. | Test a wider range of this compound concentrations. Verify the sensitivity of the cell line to this compound. Double-check all protocol steps and reagent concentrations. |
| IC50 value changes between experiments | Different pre-incubation times used. Variation in cell passage number or health. Inconsistent reagent quality. | Standardize the pre-incubation time and report it with the IC50 value. Use cells within a consistent passage number range. Ensure all reagents are fresh and properly stored. |
| Low signal-to-noise ratio | Suboptimal cell number. Insufficient incubation time with MTT. Incomplete formazan dissolution. | Optimize the initial cell seeding density. Ensure the full 4-hour MTT incubation. Ensure complete dissolution of formazan crystals in DMSO before reading. |
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism of action and a generalized workflow for IC50 determination.
Logical Relationship for Reproducibility
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The design and development of covalent protein-protein interaction inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The advantages of describing covalent inhibitor in vitro potencies by IC50 at a fixed time point. IC50 determination of covalent inhibitors provides meaningful data to medicinal chemistry for SAR optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Mitigating CC-671 Cytotoxicity in Non-Cancerous Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxic effects of CC-671 on non-cancerous cell lines during in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective dual inhibitor of Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), and CDC-like Kinase 2 (CLK2).[1][2][3] Its mechanism of action involves the simultaneous inhibition of two key cellular processes:
-
TTK Inhibition: TTK is a critical component of the Spindle Assembly Checkpoint (SAC), a major regulator of mitosis. By inhibiting TTK, this compound disrupts the SAC, leading to errors in chromosome segregation, which can result in mitotic catastrophe and apoptosis, particularly in rapidly dividing cancer cells.[4][5]
-
CLK2 Inhibition: CLK2 is a kinase that phosphorylates serine/arginine-rich (SR) proteins, which are essential for pre-mRNA splicing. Inhibition of CLK2 by this compound alters mRNA splicing patterns, leading to the production of aberrant proteins and ultimately inducing apoptosis.[6][7]
This compound was initially identified in a phenotypic screen for its ability to preferentially induce apoptosis in triple-negative breast cancer (TNBC) cell lines.[5] It has also been shown to antagonize ABCG2-mediated multidrug resistance in lung cancer cells.[1]
Q2: Why does this compound exhibit cytotoxicity in non-cancerous cell lines?
A2: While this compound is designed to target pathways often dysregulated in cancer, the proteins it inhibits, TTK and CLK2, are also essential for the normal function of healthy cells.
-
TTK's Role in Normal Cell Division: All proliferating cells, including non-cancerous ones, rely on the spindle assembly checkpoint for accurate chromosome segregation during mitosis. Therefore, inhibition of TTK can also affect the viability of normal dividing cells.
-
CLK2's Role in Normal Cellular Processes: CLK2's function in mRNA splicing is fundamental to gene expression in all cells. Disruption of this process can have widespread and detrimental effects, regardless of whether a cell is cancerous or not.
The differential sensitivity between cancerous and non-cancerous cells to TTK inhibitors is thought to stem from the fact that many cancer cells have a compromised G1-S checkpoint and are more reliant on the SAC for survival.[8] However, off-target effects in normal proliferating cells are still a significant consideration.
Q3: What are the general strategies to mitigate the cytotoxicity of this compound in non-cancerous cell lines?
A3: The primary strategies revolve around exploiting the differences in cell cycle regulation between cancerous and non-cancerous cells, as well as optimizing experimental conditions. Key approaches include:
-
Inducing Reversible Cell Cycle Arrest in Non-Cancerous Cells: By temporarily halting the cell cycle of non-cancerous cells in a quiescent state (G0/G1 phase), they become less susceptible to drugs like this compound that target proliferating cells. This concept is often referred to as "cyclotherapy".
-
Optimizing Drug Concentration and Exposure Time: A thorough dose-response and time-course experiment is crucial to identify a therapeutic window where this compound is effective against cancer cells while minimizing toxicity to normal cells.
-
Co-treatment with Protective Agents: The use of antioxidants or caspase inhibitors may help to alleviate some of the downstream cytotoxic effects of this compound.
II. Troubleshooting Guides
This section provides specific troubleshooting advice for common issues encountered when using this compound in co-culture or comparative studies involving non-cancerous cell lines.
| Issue | Potential Cause | Troubleshooting Steps |
| High cytotoxicity observed in non-cancerous control cell lines at effective cancer cell-killing concentrations. | Non-cancerous cells are actively proliferating and are therefore sensitive to the cell cycle- and splicing-disrupting effects of this compound. | 1. Induce reversible G1 cell cycle arrest in the non-cancerous cell line prior to and during this compound treatment. See the detailed protocols below for serum starvation or contact inhibition. 2. Perform a detailed dose-response curve for both your cancerous and non-cancerous cell lines to identify a potential therapeutic window. 3. Reduce the exposure time of this compound. Determine the minimum time required to achieve the desired effect in the cancer cells. |
| Inconsistent results and high variability in cytotoxicity assays. | 1. Solvent toxicity (e.g., DMSO). 2. Cell health and culture conditions. 3. Inaccurate cell seeding density. | 1. Ensure the final concentration of the solvent is below the toxic threshold for your cell lines (typically <0.1-0.5% for DMSO). Always include a solvent-only control. 2. Maintain optimal cell culture conditions. Stressed cells can be more susceptible to drug-induced toxicity. Ensure consistent media composition, confluency, and passage number. 3. Ensure accurate and consistent cell seeding for all experimental and control wells. |
| Non-cancerous cells are undergoing apoptosis even at low concentrations of this compound. | The apoptotic pathways in the non-cancerous cell line are highly sensitive to the disruption of mitosis and/or splicing. | 1. Consider co-treatment with a pan-caspase inhibitor , such as Z-VAD-FMK, to block the execution phase of apoptosis. Note that this may switch the mode of cell death to necrosis.[9] 2. Investigate the role of oxidative stress. Consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[10] |
| Difficulty in achieving selective cytotoxicity. | The cancer cell line and the non-cancerous cell line may have similar dependencies on TTK and CLK2. | 1. Characterize the cell cycle checkpoint status of your cell lines. Cancer cells with a defective G1 checkpoint may be more sensitive to TTK/CLK2 inhibition. 2. Explore alternative non-cancerous cell lines that may be less sensitive to this compound. 3. Consider a sequential treatment strategy. For example, synchronize non-cancerous cells in G1, treat with this compound, and then wash out the drug before releasing the cells from the cell cycle block. |
III. Data Presentation
Due to the limited publicly available data on the cytotoxicity of this compound in a wide range of non-cancerous cell lines, this table provides a template for researchers to populate with their own experimental data. It is crucial to determine the IC50 values for both cancerous and non-cancerous cell lines being used in your experiments.
Table 1: Comparative Cytotoxicity of this compound in Cancerous and Non-Cancerous Cell Lines (Template)
| Cell Line | Cell Type | Cancerous/Non-cancerous | This compound IC50 (nM) | Notes |
| e.g., MDA-MB-231 | Triple-Negative Breast Cancer | Cancerous | [Insert your data] | Known to be sensitive to this compound. |
| e.g., MCF-10A | Non-tumorigenic Breast Epithelial | Non-cancerous | [Insert your data] | Example of a relevant control. |
| e.g., hTERT-HPNE | Immortalized Normal Pancreatic | Non-cancerous | Reported to be less sensitive to TTK inhibition.[8] | Literature-derived data point. |
| [Your Cell Line 1] | [Specify] | [Specify] | [Insert your data] | |
| [Your Cell Line 2] | [Specify] | [Specify] | [Insert your data] |
IV. Experimental Protocols
Protocol 1: Induction of Reversible G1 Cell Cycle Arrest by Serum Starvation
This protocol describes a method to synchronize non-cancerous cells in the G0/G1 phase of the cell cycle, potentially increasing their resistance to this compound.
Materials:
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Your non-cancerous cell line of interest
-
Flow cytometer and DNA content staining reagents (e.g., Propidium Iodide)
Procedure:
-
Culture your non-cancerous cells in their complete growth medium to approximately 50-60% confluency.
-
Aspirate the complete medium and wash the cells twice with sterile PBS.
-
Add serum-free medium to the cells.
-
Incubate the cells in the serum-free medium for 24-48 hours. The optimal duration for starvation should be determined empirically for each cell line, as prolonged starvation can lead to cell death.[11]
-
Verification of G1 Arrest (Optional but Recommended):
-
Harvest a sample of the serum-starved cells.
-
Stain the cells with a DNA content dye (e.g., Propidium Iodide).
-
Analyze the cell cycle distribution by flow cytometry. A significant enrichment of the population in the G1 phase (typically >80-90%) indicates successful synchronization.[12]
-
-
The G1-arrested cells are now ready for treatment with this compound.
-
To release the cells from the G1 block, replace the serum-free medium with complete medium containing serum.
Protocol 2: Induction of Reversible G1 Cell Cycle Arrest by Contact Inhibition
This protocol is suitable for adherent cell lines that exhibit contact inhibition of proliferation.
Materials:
-
Complete cell culture medium
-
Your non-cancerous cell line of interest
Procedure:
-
Seed your non-cancerous cells at a high density in a culture vessel.
-
Allow the cells to proliferate until they reach 100% confluency, forming a tight monolayer.
-
Maintain the cells in this confluent state for 24-48 hours. During this time, cell-to-cell contact will signal the cells to exit the cell cycle and enter a quiescent G0/G1 state.[13][14]
-
Verification of G1 Arrest (Optional but Recommended): As described in Protocol 1.
-
The contact-inhibited, G1-arrested cells are now ready for treatment with this compound.
-
To release the cells from contact inhibition, trypsinize the cells and re-plate them at a lower density.
Protocol 3: Co-treatment with an Antioxidant (N-acetylcysteine - NAC)
This protocol provides a general guideline for co-treating cells with NAC to potentially mitigate cytotoxicity caused by oxidative stress.
Materials:
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1M in sterile water, pH adjusted to 7.0)
-
Complete cell culture medium
Procedure:
-
Prepare your cell cultures (cancerous and non-cancerous) for the experiment.
-
Pre-treat the cells with NAC at a final concentration of 1-10 mM for 1-2 hours before adding this compound. The optimal concentration and pre-treatment time for NAC should be determined empirically for your specific cell line and experimental conditions.
-
Add this compound to the desired final concentration to the NAC-containing medium.
-
Incubate for the desired duration of your experiment.
-
Proceed with your chosen cytotoxicity assay.
Protocol 4: Assessment of Cytotoxicity using MTT Assay
This is a standard colorimetric assay to measure cell viability.
Materials:
-
96-well cell culture plates
-
Your cell lines of interest
-
This compound and any co-treatment compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (with or without co-treatments) and appropriate controls (untreated, solvent-only).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
V. Mandatory Visualizations
Caption: Workflow for mitigating this compound cytotoxicity.
Caption: this compound dual-inhibition signaling pathway.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 5. TTK x CLK2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. In silico identification of a novel Cdc2‐like kinase 2 (CLK2) inhibitor in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 8. scientificarchives.com [scientificarchives.com]
- 9. Caspase Inhibition Prevents Tumor Necrosis Factor-α–Induced Apoptosis and Promotes Necrotic Cell Death in Mouse Hepatocytes in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Serum Starvation Induced Cell Cycle Synchronization Facilitates Human Somatic Cells Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contact inhibition and high cell density deactivate the mammalian target of rapamycin pathway, thus suppressing the senescence program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contact inhibition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dosing Schedule for CC-671 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting in vivo studies with the dual TTK/CLK2 inhibitor, CC-671.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a dual inhibitor of TTK (monopolar spindle 1) and CLK2 (CDC-like kinase 2) with high potency (IC50s of 0.005 and 0.006 μM, respectively).[1] Its anti-cancer activity stems from the inhibition of these two kinases, which are involved in critical cellular processes. TTK is a key component of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. CLK2 is involved in the regulation of RNA splicing. By inhibiting both, this compound can induce mitotic arrest and disrupt protein production in cancer cells. Furthermore, this compound has been identified as an inhibitor of the ABCG2 drug efflux pump, which can reverse multidrug resistance and enhance the efficacy of other chemotherapeutic agents.[2]
Q2: What is a recommended starting dose for this compound in a mouse xenograft model?
A2: Published preclinical data suggests starting with doses of 10 mg/kg and 20 mg/kg administered every three days (q3d).[1] Both doses have been shown to produce significant tumor growth inhibition (71%).[1] The choice of dose should be guided by the tolerability observed in your specific animal model.
Q3: What are the expected signs of toxicity with this compound in animal models?
A3: The primary reported side effect is body weight loss. At a dose of 20 mg/kg (q3d), a body weight loss of 17% was observed, whereas the 10 mg/kg dose resulted in a more manageable 5% loss.[1] It is crucial to establish a humane endpoint based on body weight loss and other clinical signs of toxicity in your study protocol.
Q4: How should I formulate this compound for oral administration in mice?
A4: While the exact vehicle used in the pivotal preclinical studies is not specified in the available literature, a common approach for formulating kinase inhibitors for oral gavage in mice is to use a suspension. A typical vehicle for this purpose could be 0.5% (w/v) methylcellulose in sterile water. It is recommended to perform a small-scale formulation test to ensure the compound forms a homogenous and stable suspension.
Q5: How can I confirm that this compound is hitting its target in the tumor tissue?
A5: Pharmacodynamic (PD) marker analysis is essential. For TTK inhibition, you can assess the phosphorylation status of its downstream targets, such as KNL1, in tumor lysates via Western blot. For CLK2 inhibition, you could look at changes in splicing patterns of known target genes using RT-PCR. These analyses will confirm target engagement and help correlate it with anti-tumor activity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Excessive Body Weight Loss (>15%) | The dose is too high for the specific animal strain or model. | Reduce the dose to 10 mg/kg or lower. Consider a less frequent dosing schedule (e.g., every 4 days). Ensure the vehicle itself is not causing toxicity. |
| Lack of Efficacy | The dose is too low. Poor bioavailability. The tumor model is resistant. | Increase the dose, carefully monitoring for toxicity. Optimize the formulation to improve solubility/suspension. Confirm the in vitro sensitivity of your cell line to this compound. |
| High Variability in Tumor Growth | Inconsistent dosing technique. Tumor size heterogeneity at randomization. | Ensure all technicians are using a standardized oral gavage technique. Narrow the window of acceptable tumor volume for study enrollment. |
| Compound Precipitation in Formulation | Poor solubility of this compound in the chosen vehicle. | Test alternative suspension agents or co-solvents. Prepare the formulation fresh before each administration. |
Quantitative Data Summary
Table 1: In Vivo Efficacy and Tolerability of this compound in a Xenograft Model
| Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Body Weight Loss (%) |
| 10 | Every 3 days (q3d) | 71 | 5 |
| 20 | Every 3 days (q3d) | 71 | 17 |
Data from MedchemExpress, citing significant tumor growth inhibition.[1]
Experimental Protocols
Protocol 1: In Vivo Efficacy Evaluation in a Subcutaneous Xenograft Model
-
Cell Culture: Culture human colorectal cancer cells (e.g., HCT-116) under standard conditions.
-
Animal Model: Use female athymic nude mice, 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth with caliper measurements. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).
-
Formulation Preparation: Prepare a suspension of this compound in 0.5% methylcellulose in sterile water to the desired concentrations (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg dosing volume).
-
Administration: Administer this compound or vehicle control via oral gavage every three days.
-
Monitoring: Measure tumor volume and body weight three times a week.
-
Endpoint: The study can be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³), or based on humane endpoints such as >20% body weight loss or tumor ulceration.
-
Tissue Collection: At the end of the study, tumors can be excised for pharmacodynamic analysis.
Visualizations
Caption: this compound inhibits TTK and CLK2, disrupting the spindle assembly checkpoint and RNA splicing.
Caption: Experimental workflow for a this compound in vivo efficacy study.
References
Technical Support Center: Troubleshooting CC-671-Mediated Apoptosis Assays
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing CC-671 in apoptosis assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it induce apoptosis?
This compound is a dual inhibitor of TTK (monopolar spindle 1) and CLK2 (CDC-like kinase 2). Its pro-apoptotic effects are mediated through two primary mechanisms:
-
TTK Inhibition: Inhibition of TTK disrupts the spindle assembly checkpoint, leading to errors in chromosome segregation during mitosis. This results in mitotic catastrophe and subsequent activation of the apoptotic cascade, often involving the p53 pathway.
-
CLK2 Inhibition: this compound's inhibition of CLK2 interferes with the splicing of pre-mRNA for various proteins essential for cell survival and growth. This can lead to a decrease in the levels of anti-apoptotic proteins, such as Mcl-1 and inhibitors of apoptosis proteins (IAPs), thereby sensitizing cells to apoptosis.[1]
Q2: What are the recommended starting concentrations and treatment times for this compound in an apoptosis assay?
The optimal concentration and treatment time for this compound are cell-line dependent. We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. A starting point for a dose-response study could be a range from 10 nM to 10 µM. For a time-course experiment, consider time points such as 12, 24, and 48 hours.
Q3: Which apoptosis assay is most suitable for studying the effects of this compound?
The choice of assay depends on the specific stage of apoptosis you wish to investigate. A multi-assay approach is often recommended for a comprehensive understanding.
-
Annexin V/PI Staining: Ideal for detecting early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptosis. This is a good initial assay to quantify the overall apoptotic population.
-
Caspase Activity Assays (e.g., Caspase-3/7): Measures the activity of key executioner caspases, providing a functional readout of the apoptotic cascade.
-
TUNEL Assay: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-mediated apoptosis assays, presented in a question-and-answer format.
Inconsistent or Unexpected Results
Q4: Why am I observing high variability in apoptosis levels between replicate experiments with this compound?
High variability can stem from several factors:
-
Cell Culture Conditions: Ensure consistent cell passage number, confluency at the time of treatment, and absence of contamination (e.g., mycoplasma).
-
Compound Handling: Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation.
-
Assay Timing: The peak apoptotic response can be transient. A detailed time-course experiment is crucial to identify the optimal endpoint for your specific cell line and this compound concentration.
Q5: I am not observing a significant increase in apoptosis after this compound treatment. What should I do?
-
Optimize Concentration and Duration: The concentration of this compound may be too low, or the treatment time too short. Perform a dose-response and time-course experiment to identify the optimal conditions.
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. The expression levels of TTK, CLK2, and downstream signaling components can influence the response. Consider testing a different cell line known to be sensitive to mitotic or splicing inhibitors.
-
Confirm Target Engagement: If possible, perform a western blot to confirm that this compound is inhibiting its targets by assessing the phosphorylation status of downstream markers.
-
Use an Alternative Apoptosis Assay: The chosen assay may not be optimal for the kinetics of apoptosis in your system. Confirm your findings with a different method (e.g., if using Annexin V, try a caspase activity assay).
Annexin V/PI Staining Issues
Q6: I am seeing a high percentage of Annexin V positive/PI positive cells, even at early time points. What does this indicate?
This may suggest that the concentration of this compound is too high, leading to rapid cell death and secondary necrosis rather than a distinct apoptotic process.[2] Consider reducing the concentration of this compound. It could also indicate that the cells are overly sensitive to the treatment.
Q7: My negative control (vehicle-treated) cells show a high level of apoptosis. What is the cause?
-
Suboptimal Cell Health: Ensure cells are in the logarithmic growth phase and not overgrown or starved.
-
Harsh Cell Handling: Excessive centrifugation speeds or vigorous pipetting can damage cell membranes, leading to false-positive results.
-
Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically ≤ 0.1%).
Caspase Assay Issues
Q8: I am not detecting a significant increase in caspase-3/7 activity despite observing morphological signs of apoptosis. Why?
-
Timing is Critical: Caspase activation can be an early and transient event. You may be measuring too late. Perform a time-course experiment with earlier time points.
-
Alternative Caspase Activation: While caspase-3 and -7 are the primary executioner caspases, other caspases might be involved. Consider assays for initiator caspases like caspase-8 or -9.
-
Caspase-Independent Cell Death: While less common, some cell death pathways can occur without the involvement of caspases.
Data Presentation
Effective data presentation is crucial for interpreting the results of your this compound apoptosis assays. Below are examples of how to structure your quantitative data in tables.
Table 1: Dose-Dependent Effect of this compound on Apoptosis in HCT116 Cells (48h Treatment) as Measured by Annexin V/PI Staining
| This compound Concentration | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle (DMSO) | 92.5 ± 2.1 | 3.1 ± 0.8 | 4.4 ± 1.3 |
| 10 nM | 85.3 ± 3.5 | 8.2 ± 1.5 | 6.5 ± 1.9 |
| 100 nM | 60.1 ± 4.2 | 25.4 ± 3.1 | 14.5 ± 2.5 |
| 1 µM | 25.7 ± 5.1 | 48.9 ± 4.8 | 25.4 ± 3.9 |
| 10 µM | 8.9 ± 2.8 | 35.2 ± 6.2 | 55.9 ± 7.1 |
Data are presented as mean ± standard deviation of three independent experiments.
Table 2: Time-Course of Caspase-3/7 Activity in MDA-MB-231 Cells Treated with 1 µM this compound
| Treatment Time | Caspase-3/7 Activity (Relative Fluorescence Units) | Fold Change vs. Vehicle |
| 0 h | 150 ± 25 | 1.0 |
| 12 h | 450 ± 50 | 3.0 |
| 24 h | 1200 ± 110 | 8.0 |
| 48 h | 950 ± 90 | 6.3 |
Data are presented as mean ± standard deviation of three independent experiments.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
-
Cell Seeding and Treatment: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest. Treat cells with the desired concentrations of this compound and controls for the determined time period.
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or gentle trypsinization. Collect the supernatant containing any floating cells.
-
For suspension cells, collect by centrifugation.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 2: Caspase-3/7 Activity Assay (Fluorometric)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound and controls. Include a positive control for apoptosis (e.g., staurosporine).
-
Reagent Preparation: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a substrate (e.g., DEVD-peptide conjugated to a fluorophore) with a lysis buffer.
-
Cell Lysis and Substrate Incubation: After treatment, add the caspase-3/7 reagent to each well. Incubate at room temperature for the recommended time (e.g., 1-2 hours), protected from light.
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 499/521 nm for a FITC-based substrate).
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
-
Sample Preparation:
-
Culture cells on coverslips or chamber slides and treat with this compound.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature to permeabilize the nuclear membrane.
-
TUNEL Reaction:
-
Wash cells with deionized water.
-
Equilibrate the cells with Equilibration Buffer for 5-10 minutes.
-
Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTPs) for 60 minutes at 37°C in a humidified chamber.
-
-
Stopping the Reaction: Wash the cells with 2X SSC buffer to stop the reaction.
-
Counterstaining and Imaging: Counterstain the nuclei with a DNA dye such as DAPI. Mount the coverslips and visualize using a fluorescence microscope.
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
Caption: General experimental workflow for apoptosis assays.
References
Validation & Comparative
A Comparative Analysis of CC-671 and Other TTK Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of CC-671 and other prominent Threonine Tyrosine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), inhibitors. TTK is a critical regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis.[1][2] Its overexpression in various cancers has made it a compelling target for anticancer therapies.[1][2] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes essential pathways and workflows to aid in the evaluation and selection of TTK inhibitors for research and development.
Data Presentation: Quantitative Efficacy of TTK Inhibitors
The following table summarizes the in vitro potency of this compound and other notable TTK inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Inhibitor | Target(s) | TTK IC50 (nM) | Other Kinase IC50 (nM) | Cell Line Antiproliferative IC50 (nM) | Reference |
| This compound | TTK, CLK2 | 5 | CLK2: 6 | MDA-MB-468: 70 | [Celgene] |
| NTRC 0066-0 | TTK | 3 | - | MDA-MB-231: 11-290 (5-day incubation) | [Netherlands Translational Research Center] |
| CFI-402257 | TTK | 1.7 | - | - | [DrugBank] |
| AZ3146 | TTK | 35 | - | - | [AstraZeneca] |
| Mps1-IN-3 | TTK | 50 | - | - | [Selleck Chemicals] |
| BAY 1217389 | TTK | <10 | - | - | [Bayer] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of TTK inhibitors.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a typical biochemical assay to determine the IC50 value of a TTK inhibitor.
Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of TTK by 50%.
Materials:
-
Recombinant human TTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP (Adenosine triphosphate) at a concentration near the Km for TTK
-
Peptide substrate for TTK (e.g., a generic substrate like myelin basic protein or a specific peptide)
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
-
Add a small volume of the diluted inhibitor to the assay plate wells. Include a DMSO-only control (vehicle) and a no-enzyme control (background).
-
Add the TTK enzyme to the wells containing the inhibitor and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based readout.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability (MTT) Assay
This protocol describes a colorimetric assay to assess the impact of TTK inhibitors on the proliferation of cancer cell lines.
Objective: To determine the concentration of an inhibitor that reduces the viability of a cancer cell line by 50% (GI50).
Materials:
-
Cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (e.g., this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the inhibitor concentration to determine the GI50.
Tumor Xenograft Model
This protocol outlines a typical in vivo study to evaluate the anti-tumor efficacy of a TTK inhibitor in a mouse model.
Objective: To assess the ability of a TTK inhibitor to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional, to enhance tumor take-rate)
-
Test inhibitor formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor and vehicle control to their respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor dimensions with calipers two to three times per week. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Mandatory Visualizations
TTK Signaling Pathway in Spindle Assembly Checkpoint
Caption: TTK's central role in the Spindle Assembly Checkpoint signaling pathway.
Experimental Workflow for TTK Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical assessment of TTK inhibitors.
Logical Relationship in Comparative Efficacy
Caption: Logical relationship illustrating the comparative potency of TTK inhibitors.
References
A Head-to-Head Comparison of CC-671 and Verapamil as ABCG2 Inhibitors
For Immediate Release: A Comprehensive Guide for Researchers in Drug Development
In the landscape of multidrug resistance (MDR) in cancer therapy, the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a pivotal role. Its ability to efflux a wide range of chemotherapeutic agents from cancer cells significantly diminishes their efficacy. Consequently, the development of potent and specific ABCG2 inhibitors is a critical area of research. This guide provides a detailed comparison of two such inhibitors, CC-671 and verapamil, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.
Executive Summary
This compound, a dual inhibitor of TTK and CLK2, has emerged as a potent and selective inhibitor of the ABCG2 transporter. In contrast, verapamil, a well-known calcium channel blocker and first-generation P-glycoprotein (P-gp) inhibitor, exhibits a broader spectrum of activity with less specificity for ABCG2. This guide will delve into their mechanisms of action, comparative potency, selectivity, and the experimental methodologies used to evaluate their inhibitory effects.
Mechanism of Action
Both this compound and verapamil act to reverse ABCG2-mediated multidrug resistance by inhibiting the transporter's efflux function, thereby increasing the intracellular concentration of chemotherapeutic drugs.
This compound directly inhibits the drug efflux activity of ABCG2. Computational docking studies suggest that this compound has a high binding affinity to the drug-binding site of the ABCG2 transporter.[1] This direct interaction impedes the transporter's ability to expel substrate drugs. Notably, this compound does not affect the protein expression levels or the subcellular localization of ABCG2.[1]
Verapamil , primarily a P-gp inhibitor, also demonstrates inhibitory effects on other ABC transporters, including ABCG2.[2] Its mechanism is believed to involve competitive inhibition at the substrate-binding site.[2] However, some studies suggest that verapamil's effect on ABC transporters can be complex, potentially also influencing their expression levels with prolonged exposure.
dot
Caption: Mechanism of ABCG2 Inhibition by this compound and Verapamil.
Quantitative Comparison of Inhibitory Potency
Direct comparative studies of this compound and verapamil on ABCG2 inhibition under identical experimental conditions are limited. However, data from independent studies allow for a quantitative assessment of their potency.
| Inhibitor | Target | Assay Type | Substrate | Cell Line / System | IC50 / Reversal Concentration | Reference |
| This compound | ABCG2 | Chemosensitivity | Mitoxantrone | NCI-H460/MX20 | ~0.1 µM (reversal concentration) | [1] |
| ABCG2 | Chemosensitivity | Topotecan | NCI-H460/MX20 | ~0.1 µM (reversal concentration) | [1] | |
| Verapamil | ABCG2 | Efflux | Hoechst 33342 | BCRP-expressing Sf9 cells | >50 µM | [3] |
| P-gp (ABCB1) | Vesicular Transport | N-Methylquinidine | P-gp vesicles | 3.9 µM | [4] |
Note: IC50 and reversal concentrations are context-dependent and can vary based on the cell line, substrate, and assay conditions. The data presented is for comparative purposes and is derived from different studies.
The available data indicates that This compound is a significantly more potent inhibitor of ABCG2 than verapamil. This compound demonstrates effective reversal of ABCG2-mediated resistance at nanomolar concentrations, whereas verapamil's inhibitory effect on ABCG2 is observed at much higher micromolar concentrations.
Selectivity Profile
The selectivity of an inhibitor for its target is crucial to minimize off-target effects.
This compound has been shown to be a selective antagonist of ABCG2-mediated multidrug resistance.[1]
Verapamil is a well-established inhibitor of P-glycoprotein (ABCB1) and its potency against ABCG2 is considerably lower. One study reported an IC50 value of 3.9 µM for verapamil on P-gp, while its IC50 for ABCG2 was greater than 50 µM, highlighting its preference for P-gp.[3][4]
| Inhibitor | Primary Target | Secondary Target (Lower Potency) |
| This compound | ABCG2 | TTK, CLK2 |
| Verapamil | P-gp (ABCB1) | ABCG2, L-type calcium channels |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summarized protocols for key assays used to evaluate ABCG2 inhibition.
ABCG2-Mediated Drug Efflux Assay (Hoechst 33342)
This assay measures the ability of an inhibitor to block the efflux of the fluorescent substrate Hoechst 33342 from cells overexpressing ABCG2.
dot
Caption: Workflow for the Hoechst 33342 Efflux Assay.
Protocol:
-
Cell Seeding: Seed ABCG2-overexpressing cells and parental control cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound, verapamil, or a vehicle control for 1-2 hours at 37°C.
-
Dye Loading: Add Hoechst 33342 (final concentration typically 1-5 µM) to all wells and incubate for a defined period (e.g., 60-90 minutes) at 37°C to allow for dye uptake and subsequent efflux.
-
Washing: Aspirate the medium containing the dye and inhibitors and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence microplate reader (excitation ~350 nm, emission ~460 nm) or by flow cytometry.
-
Data Analysis: Compare the fluorescence intensity in inhibitor-treated cells to that of vehicle-treated cells. A significant increase in fluorescence indicates inhibition of ABCG2-mediated efflux.
Mitoxantrone Accumulation Assay
This assay quantifies the intracellular accumulation of the chemotherapeutic drug and ABCG2 substrate, mitoxantrone, in the presence of an inhibitor.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of ABCG2-overexpressing and control cells.
-
Inhibitor Incubation: Incubate the cells with desired concentrations of this compound, verapamil, or vehicle control for 1-2 hours at 37°C.
-
Mitoxantrone Treatment: Add a fixed concentration of mitoxantrone (a fluorescent anticancer drug) to the cell suspensions and incubate for an additional 1-2 hours at 37°C.
-
Washing: Wash the cells with ice-cold PBS to remove extracellular mitoxantrone.
-
Flow Cytometry Analysis: Analyze the intracellular mitoxantrone fluorescence using a flow cytometer (excitation ~610 nm, emission ~685 nm).
-
Data Interpretation: An increase in the mean fluorescence intensity in inhibitor-treated cells compared to the control indicates enhanced intracellular accumulation of mitoxantrone due to ABCG2 inhibition.
ABCG2 ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport. Inhibitors can either stimulate or inhibit this activity.
dot
Caption: Workflow for the ABCG2 ATPase Activity Assay.
Protocol:
-
Membrane Vesicle Preparation: Prepare membrane vesicles from insect or mammalian cells overexpressing human ABCG2.
-
Assay Reaction: In a 96-well plate, combine the membrane vesicles with an assay buffer containing ATP and MgCl2. Add varying concentrations of this compound or verapamil.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes) to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Determine the effect of the inhibitors on the vanadate-sensitive ATPase activity of ABCG2. Some inhibitors may stimulate ATPase activity at low concentrations and inhibit it at higher concentrations.
Conclusion
The comparative analysis of this compound and verapamil reveals distinct profiles as ABCG2 inhibitors. This compound stands out as a potent and selective inhibitor of ABCG2 , demonstrating efficacy at nanomolar concentrations. Its targeted action on the efflux function of ABCG2 without altering protein expression makes it a promising candidate for further investigation in overcoming multidrug resistance.
Verapamil, while capable of inhibiting ABCG2, is significantly less potent and selective , with a primary action against P-gp. Its use as an ABCG2 inhibitor in a research or clinical setting would require high concentrations that may lead to off-target effects, including its well-documented cardiovascular actions.
For researchers in drug development, the choice between these inhibitors will depend on the specific experimental goals. This compound offers a more precise tool for studying the role of ABCG2 in drug resistance, while verapamil may serve as a broader-spectrum ABC transporter inhibitor or a control compound in P-gp-focused studies. The detailed experimental protocols provided herein should facilitate the rigorous evaluation of these and other potential ABCG2 inhibitors.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. verapamil | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. xenotech.com [xenotech.com]
Validating CC-671 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the target engagement of CC-671, a dual inhibitor of Threonine Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2), in a live-cell context. While direct comparative data for this compound using advanced cellular target engagement assays such as NanoBRET, CETSA, and HiBiT is not extensively available in the public domain, this document outlines the established methods for confirming its mechanism of action and compares its biochemical potency with that of alternative inhibitors.
This compound has been shown to potently inhibit the phosphorylation of KNL1 and SRp75, which are direct substrates of TTK and CLK2, respectively, providing clear evidence of target engagement in cellular systems.[1] This guide will detail the protocols for assays used to generate such data and provide a framework for comparing this compound with other inhibitors using state-of-the-art techniques.
Performance Comparison of TTK and CLK2 Inhibitors
The following tables summarize the available biochemical and cellular potencies of this compound and a selection of alternative TTK and CLK2 inhibitors. This data provides a baseline for comparing the on-target activity of these compounds.
Table 1: Biochemical Potency of Selected TTK Inhibitors
| Compound | Target | IC50 (nM) | Source |
| This compound | TTK | 5.0 | [2] |
| NTRC 0066-0 | TTK | 0.9 | [3] |
| CFI-402257 | TTK | 1.7 |
Table 2: Biochemical and Cellular Potency of Selected CLK2 Inhibitors
| Compound | Target | IC50 (nM) | Cellular IC50 (nM, NanoBRET) | Source |
| This compound | CLK2 | 6.3 | Not Available | [2] |
| Ipivivint (SM08502) | CLK2 | 2 | Not Available | [4] |
| T-025 | CLK2 | 0.096 (Kd) | Not Available | [5] |
| TG003 | CLK2 | 200 | Not Available | [6] |
| CAF022 | CLK2 | Not Available | 32 | [7] |
| CAF061 | CLK2 | Not Available | 24 | [7] |
Key Experimental Methodologies for Target Engagement
Validating that a compound binds to its intended target within a living cell is a critical step in drug development. Several robust methods are available, each with its own advantages. Below are detailed protocols for key assays relevant to the study of kinase inhibitors like this compound.
In-Cell Western (ICW) for Phospho-Substrate Analysis
This method directly assesses the inhibitory activity of a compound by measuring the phosphorylation of a known downstream substrate of the target kinase in fixed cells. For this compound, this would involve quantifying the phosphorylation levels of a TTK substrate (e.g., KNL1) and a CLK2 substrate (e.g., SRp75).
Experimental Protocol:
-
Cell Seeding: Plate cells of interest (e.g., a relevant cancer cell line) in a 96-well or 384-well microplate and culture overnight to allow for adherence.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or an alternative inhibitor for a predetermined time course (e.g., 1-4 hours). Include a vehicle-only control (e.g., DMSO).
-
Fixation and Permeabilization:
-
Aspirate the media and wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells by adding a formaldehyde-based fixing solution for 20 minutes at room temperature.
-
Wash the cells multiple times with a wash buffer (e.g., PBS with 0.1% Triton X-100).
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS with 0.5% Triton X-100) for 20 minutes.
-
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C. Use an antibody specific for the phosphorylated form of the substrate (e.g., anti-phospho-KNL1 or anti-phospho-SRp75) and a normalization antibody (e.g., an antibody against a housekeeping protein like GAPDH or a total protein stain).
-
Secondary Antibody Incubation:
-
Wash the cells extensively with wash buffer.
-
Incubate with species-specific secondary antibodies conjugated to near-infrared fluorophores (e.g., IRDye 800CW and IRDye 680RD) for 1 hour at room temperature, protected from light.
-
-
Imaging and Analysis:
-
Wash the cells a final time.
-
Scan the plate using a near-infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the fluorescence intensity for both the phospho-substrate and the normalization control. The ratio of the phospho-signal to the normalization signal is used to determine the extent of target inhibition at different compound concentrations, from which an IC50 value can be calculated.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method that quantifies the binding of a test compound to a target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (the donor) and a fluorescently labeled tracer that binds to the same target (the acceptor). A test compound that binds to the target will compete with the tracer, leading to a decrease in the BRET signal.
Experimental Protocol:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a vector expressing the target kinase (TTK or CLK2) fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well or 384-well white-bottom assay plate and incubate for 24-48 hours.
-
-
Assay Setup:
-
Prepare a solution containing the NanoBRET™ tracer specific for the kinase of interest and the Nano-Glo® substrate.
-
Prepare serial dilutions of the test compound (e.g., this compound) and alternative inhibitors.
-
-
Compound and Tracer Addition:
-
Add the test compounds to the cells, followed immediately by the tracer/substrate solution.
-
Include controls for no tracer (background) and no competitor compound (maximum BRET signal).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a biophysical method that assesses target engagement based on the principle of ligand-induced thermal stabilization of the target protein. When a compound binds to its target protein, the protein-ligand complex is often more resistant to heat-induced denaturation.
Experimental Protocol:
-
Cell Treatment:
-
Culture cells to a high confluency and treat with the test compound (e.g., this compound) or vehicle control at a desired concentration for a specified time (e.g., 1 hour) at 37°C.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a non-heated control.
-
Cool the samples at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Quantify the amount of the target protein (TTK or CLK2) remaining in the soluble fraction using a suitable method, most commonly Western blotting or ELISA.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature for both the vehicle-treated and compound-treated samples.
-
A shift in the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization and thus, target engagement. The magnitude of this thermal shift (ΔTm) can be used to compare the stabilizing effects of different compounds.
-
Visualizing Pathways and Workflows
Signaling Pathways of TTK and CLK2
Experimental Workflow for NanoBRET™ Target Engagement Assay
Logical Relationship of Target Engagement Validation Methods
References
- 1. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. CLK2 inhibitor candidates – openlabnotebooks.org [openlabnotebooks.org]
Unveiling the Kinase Selectivity of CC-671: A Comparative Analysis
For Immediate Release
San Diego, CA – In the landscape of targeted cancer therapy, the precision of kinase inhibitors is paramount. CC-671, a novel small molecule inhibitor, has emerged as a potent dual inhibitor of Threonine Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2). This guide provides a comprehensive analysis of the cross-reactivity profile of this compound against a broad panel of kinases, offering a direct comparison with other targeted inhibitors to inform preclinical and clinical research decisions.
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in triple-negative breast cancer (TNBC).[1][2][3] Its unique dual-inhibitory mechanism, targeting both mitotic progression via TTK and mRNA splicing through CLK2, presents a promising strategy to overcome cancer cell resistance.[1][2][3] Furthermore, this compound has been identified as an effective reversal agent for ABCG2-mediated multidrug resistance, expanding its potential therapeutic applications.[4]
This guide presents a detailed examination of the kinase selectivity of this compound, supported by quantitative data from extensive kinase profiling assays. By comparing its activity with that of a highly selective TTK inhibitor, CFI-402257, this report aims to provide researchers, scientists, and drug development professionals with a clear and objective understanding of this compound's specificity and potential off-target effects.
Kinase Inhibition Profile: this compound vs. Competitor
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. To characterize the cross-reactivity profile of this compound, its inhibitory activity was assessed against a large panel of kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of kinases, providing a direct comparison with the highly selective TTK inhibitor, CFI-402257.
| Kinase Target | This compound IC50 (nM) | CFI-402257 IC50 (nM) | Kinase Family |
| TTK | 5.0 | 1.7 | Serine/Threonine |
| CLK2 | 6.3 | >10,000 | Serine/Threonine |
| CLK1 | 300 | Not Reported | Serine/Threonine |
| DYRK1A | 104 | Not Reported | Serine/Threonine |
| DYRK1B | 157 | Not Reported | Serine/Threonine |
| DYRK3 | 99.1 | Not Reported | Serine/Threonine |
| PhK-gamma1 | 136 | Not Reported | Serine/Threonine |
| TSSK1 | 452 | Not Reported | Serine/Threonine |
| Select Kinase Panel | Data derived from in vitro kinase assays. | CFI-402257 was reported to be highly selective for TTK, showing no significant inhibition of 262 other kinases at 1 µM.[5][6] |
Experimental Protocols
The determination of kinase inhibition profiles is reliant on robust and reproducible experimental methodologies. Below are detailed protocols for common biochemical assays used in kinase inhibitor profiling.
LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Reagent Preparation : All reagents, including the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled tracer, are prepared in a suitable kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Assay Plate Preparation : Serial dilutions of the test compound (e.g., this compound) are prepared in DMSO and then diluted in the kinase buffer.
-
Reaction Setup : The kinase and anti-tag antibody are pre-incubated. The test compound is then added, followed by the fluorescent tracer.
-
Incubation : The reaction plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Data Acquisition : The TR-FRET signal is measured using a plate reader capable of detecting both the donor (europium) and acceptor (tracer) fluorescence. The ratio of acceptor to donor emission is calculated.
-
Data Analysis : The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
ADP-Glo™ Kinase Assay
This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compound in a kinase reaction buffer.
-
Reaction Termination and ATP Depletion : ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion : Kinase Detection Reagent is added to convert the ADP produced into ATP.
-
Signal Generation : The newly synthesized ATP is used by a luciferase to generate a luminescent signal.
-
Data Acquisition : The luminescence is measured using a luminometer.
-
Data Analysis : The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. IC50 values are determined by plotting the luminescence against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Probe CFI-402257 | Chemical Probes Portal [chemicalprobes.org]
In Vivo Reproducibility of CC-671: A Comparative Analysis in Triple-Negative Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Preclinical In Vivo Performance of the Dual TTK/CLK2 Inhibitor CC-671 Against CDK4/6 Inhibitors in Triple-Negative Breast Cancer (TNBC).
This guide provides a comprehensive overview of the published in vivo data for this compound, a novel dual inhibitor of Threonine Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2). The data is presented in comparison with established CDK4/6 inhibitors—palbociclib, abemaciclib, and ribociclib—which are standard-of-care in other breast cancer subtypes and have been investigated in TNBC. This document aims to offer a clear, data-driven comparison to aid in the evaluation of this compound's preclinical efficacy and potential as a therapeutic agent for TNBC.
Summary of In Vivo Efficacy
This compound has demonstrated significant single-agent in vivo antitumor efficacy in multiple triple-negative breast cancer xenograft models.[1][2] The available data highlights its potential as a promising therapeutic candidate for this aggressive and difficult-to-treat cancer subtype.
| Compound | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) / Outcome | Body Weight Loss | Source |
| This compound | Cal-51 Xenograft | 20 mg/kg, q3d and q7d | Superior to taxotere | Not significant | BioWorld, 2017 |
| This compound | TNBC Xenograft Models | Not specified | Strong single-agent efficacy | Not significant | Riggs et al., J Med Chem, 2017[1][2] |
| Palbociclib | MDA-MB-453 (LAR TNBC) Xenograft | Not specified | High sensitivity in LAR subtype | Not specified | Asghar et al., Clin Cancer Res, 2017 |
| Abemaciclib | TNBC Xenografts (biomarker selected) | 50 mg/kg | Significant tumor growth inhibition | Not specified | O'Brien et al., Mol Cancer Ther, 2018[3][4] |
| Ribociclib | TNBC Models | Not specified | Synergistic with PI3Kα inhibitor | Not specified | Gu et al., Front Oncol, 2021 |
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and comparative evaluation of in vivo studies. Below are the methodologies for the key experiments cited.
This compound In Vivo Efficacy Study in TNBC Xenograft Model (General Protocol)
While the full detailed protocol from the primary publication by Riggs et al. is not publicly available in its entirety, a typical xenograft study protocol based on common practices is outlined below.
-
Animal Model: Female athymic nude mice, 6-8 weeks old.
-
Cell Line: Cal-51 or other appropriate TNBC cell lines.
-
Tumor Implantation: 5 x 10^6 cells in a 1:1 mixture of media and Matrigel are subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured two to three times weekly with calipers, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in a suitable vehicle and administered orally (p.o.) or intraperitoneally (i.p.) at the specified doses and schedules (e.g., 20 mg/kg, q3d or q7d). The vehicle control group receives the vehicle alone.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: Animal body weight is monitored two to three times weekly as a measure of general toxicity.
CDK4/6 Inhibitor In Vivo Efficacy Studies in TNBC Xenograft Models (Representative Protocols)
-
Palbociclib in MDA-MB-453 (LAR TNBC) Xenograft Model:
-
Animal Model: Female immunodeficient mice.
-
Tumor Implantation: MDA-MB-453 cells are implanted subcutaneously.
-
Treatment: Palbociclib is administered orally.
-
Outcome Measures: Tumor volume and body weight are monitored throughout the study.
-
-
Abemaciclib in TNBC Xenograft Models:
-
Animal Model: 6-week-old female CD-1 athymic nude mice.
-
Tumor Implantation: TNBC cells are implanted subcutaneously. For some models, a 17-ß-estradiol pellet is implanted.
-
Treatment: Abemaciclib is administered orally at 50 mg/kg.
-
Outcome Measures: Tumor growth is measured, and tumor tissue may be collected for molecular analysis.[3]
-
Signaling Pathway Diagrams
To visualize the mechanisms of action of this compound and the comparative CDK4/6 inhibitors, the following signaling pathway diagrams are provided.
Caption: this compound inhibits TTK and CLK2, leading to mitotic errors and altered mRNA splicing, ultimately inducing cancer cell apoptosis.
Caption: CDK4/6 inhibitors block the phosphorylation of Rb, preventing cell cycle progression from G1 to S phase and inducing G1 arrest.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery of a Dual TTK Protein Kinase/CDC2-Like Kinase (CLK2) Inhibitor for the Treatment of Triple Negative Breast Cancer Initiated from a Phenotypic Screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
A Comparative Guide to CC-671 and Other CLK2 Inhibitors in Splicing Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CC-671 and other prominent Cdc2-like kinase 2 (CLK2) inhibitors, focusing on their role in the modulation of pre-mRNA splicing. The information presented herein is intended to assist researchers in making informed decisions regarding the selection and application of these compounds in their studies.
Introduction to CLK2 and its Role in Splicing
Cdc2-like kinase 2 (CLK2) is a member of the CLK family of dual-specificity kinases that play a crucial role in the regulation of pre-mRNA splicing.[1][2][3] CLKs phosphorylate serine/arginine-rich (SR) proteins, which are essential components of the spliceosome.[1][2][3] This phosphorylation is critical for the proper recognition of exon-intron boundaries and the subsequent removal of introns from pre-mRNA. Dysregulation of CLK2 activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.
Mechanism of Action of CLK2 Inhibitors
CLK2 inhibitors primarily act by competing with ATP for the kinase's catalytic site, thereby preventing the phosphorylation of SR proteins. This disruption of SR protein function leads to alterations in pre-mRNA splicing, often resulting in exon skipping, intron retention, or the use of alternative splice sites. These splicing modifications can, in turn, affect the expression and function of numerous proteins involved in critical cellular processes such as cell cycle control, proliferation, and apoptosis, providing a basis for their therapeutic potential.
Quantitative Comparison of CLK2 Inhibitors
The following table summarizes the available quantitative data for this compound and other notable CLK2 inhibitors. The data has been compiled from various preclinical studies.
| Inhibitor | Target(s) | IC50/Kd for CLK2 | Other Notable Targets (IC50/Kd) | Key Features & Clinical Status |
| This compound | CLK2 , TTK | IC50: 6 nM [1][2][4] | TTK (IC50: 5 nM)[1][2][4] | Dual CLK2/TTK inhibitor.[1][2][4] Preclinical. |
| T-025 | CLKs | Kd: 0.096 nM [1][5] | CLK1 (Kd: 4.8 nM), CLK3 (Kd: 6.5 nM), CLK4 (Kd: 0.61 nM), DYRK1A (Kd: 0.074 nM)[1][5] | Orally available, potent pan-CLK inhibitor with anti-tumor efficacy, particularly in MYC-driven cancers.[6] Preclinical. |
| TG003 | CLKs | IC50: 200 nM [7][8][9][10] | CLK1 (IC50: 20 nM), CLK4 (IC50: 15 nM), DYRK1A/B[7][8][9][10] | One of the earliest described CLK inhibitors, widely used as a research tool.[10] Preclinical. |
| SM08502 (Cirtuvivint) | CLKs | IC50: 2 nM [11] | CLK3 (IC50: 22 nM), DYRK1A/1B[11] | Potent inhibitor of the Wnt signaling pathway through splicing modulation.[12][13] Phase 1 clinical trials for advanced solid tumors (NCT03355066).[13][14][15][16] |
| CTX-712 (Rogocekib) | CLKs | IC50: 1.4 nM [1][17]; 0.46 nM [18] | CLK1 (IC50: <0.4 nM), CLK3 (IC50: 16 nM)[19] | Orally available and highly potent CLK inhibitor.[19] Phase 1/2 clinical trials in patients with relapsed/refractory acute myeloid leukemia and higher-risk myelodysplastic syndromes (NCT05732103).[20][21][22][23][24] |
Experimental Data and Observations
This compound
This compound is a potent dual inhibitor of CLK2 and TTK (monopolar spindle 1) protein kinase.[1][2][4] In preclinical studies, treatment with this compound has been shown to inhibit the phosphorylation of SR proteins, leading to widespread changes in alternative splicing. These effects are associated with anti-proliferative activity in various cancer cell lines.
T-025
T-025 is a highly potent and orally available pan-CLK inhibitor.[1][5] Studies have demonstrated that T-025 treatment leads to a significant reduction in SR protein phosphorylation and induces widespread exon skipping.[6] Notably, cancer cells with high CLK2 expression or MYC amplification have shown increased sensitivity to T-025, suggesting potential biomarkers for patient stratification.[6]
TG003
As a widely studied research compound, TG003 has been instrumental in elucidating the role of CLKs in splicing. Treatment with TG003 inhibits the phosphorylation of SR proteins and alters the alternative splicing of numerous genes, including those involved in cell cycle regulation.[25][26][27] Its effects on splicing have been shown to be dose-dependent.
SM08502 (Cirtuvivint)
SM08502 is a clinical-stage inhibitor that potently targets CLK2 and CLK3.[11] A key finding for SM08502 is its ability to modulate the Wnt signaling pathway by altering the splicing of key Wnt-related genes.[12][13][28] This has led to its investigation in clinical trials for solid tumors where the Wnt pathway is often dysregulated.[13][14][15][16][29]
CTX-712 (Rogocekib)
CTX-712 is another potent, orally available CLK inhibitor currently in clinical development.[19] It has demonstrated significant anti-leukemic activity in preclinical models, particularly in those with mutations in splicing factors like SRSF2.[30][31][32] Treatment with CTX-712 leads to the suppression of SR protein phosphorylation and induces global splicing changes, predominantly exon skipping.[31]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: CLK2 Signaling Pathway in Splicing Modulation.
Caption: Experimental Workflow for Evaluating CLK2 Inhibitors.
Experimental Protocols
Western Blot for Phospho-SR Proteins
This protocol is essential for assessing the direct impact of CLK2 inhibitors on their primary substrates.
-
Cell Lysis: Treat cells with the CLK2 inhibitor for the desired time and concentration. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody specific for phosphorylated SR proteins (e.g., anti-phospho-SR [clone 1H4]) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
RNA-Sequencing for Splicing Analysis
This protocol allows for a global assessment of the effects of CLK2 inhibitors on alternative splicing.
-
RNA Extraction: Treat cells with the CLK2 inhibitor. Isolate total RNA using a column-based kit or TRIzol reagent, followed by DNase treatment to remove genomic DNA contamination.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA (RIN > 8). This typically involves mRNA purification (poly-A selection) or ribosomal RNA depletion, followed by fragmentation, reverse transcription, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Splicing Analysis: Analyze alternative splicing events (e.g., exon skipping, intron retention) using software such as rMATS, MAJIQ, or LeafCutter.
-
Differential Splicing: Identify statistically significant changes in splicing patterns between inhibitor-treated and control samples.
-
Conclusion
This compound is a potent dual CLK2 and TTK inhibitor with significant potential in modulating pre-mRNA splicing. When compared to other CLK2 inhibitors, its dual activity may offer unique therapeutic advantages or a different side-effect profile. The choice of inhibitor for research or therapeutic development will depend on the specific context, including the desired selectivity profile and the biological system under investigation. The provided experimental protocols offer a framework for the robust evaluation of these compounds and their effects on splicing. As several CLK2 inhibitors are now advancing through clinical trials, the field is poised for exciting developments in the therapeutic targeting of the spliceosome.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CLK Inhibitor CTX-712 | Science/Pipleline | Chordia Therapeutics Inc. [chordiatherapeutics.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anti‐tumor efficacy of a novel CLK inhibitor via targeting RNA splicing and MYC‐dependent vulnerability | EMBO Molecular Medicine [link.springer.com]
- 7. selleckchem.com [selleckchem.com]
- 8. TG003 | CLK inhibitor | Probechem Biochemicals [probechem.com]
- 9. digoxigenin-11-utp.com [digoxigenin-11-utp.com]
- 10. apexbt.com [apexbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Meeting a new mechanism | Drug Discovery News [drugdiscoverynews.com]
- 13. The CLK inhibitor SM08502 induces anti-tumor activity and reduces Wnt pathway gene expression in gastrointestinal cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. asco.org [asco.org]
- 15. researchgate.net [researchgate.net]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. | BioWorld [bioworld.com]
- 20. chordiatherapeutics.com [chordiatherapeutics.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. A Study of CTX-712 in Relapsed/?Refractory Acute Myeloid Leukemia and Higher Risk Myelodysplastic Syndromes | Fred Hutchinson Cancer Center [fredhutch.org]
- 23. mayo.edu [mayo.edu]
- 24. Facebook [cancer.gov]
- 25. CDC2-like (CLK) protein kinase inhibition as a novel targeted therapeutic strategy in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An extensive program of periodic alternative splicing linked to cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. An extensive program of periodic alternative splicing linked to cell cycle progression | eLife [elifesciences.org]
- 28. Frontiers | Targeting pre-mRNA splicing in cancers: roles, inhibitors, and therapeutic opportunities [frontiersin.org]
- 29. A Study Evaluating the Safety, Pharmacokinetics, and Preliminary Efficacy of Orally Administered SM08502 Combined With Hormonal Therapy or Chemotherapy in Subjects With Advanced Solid Tumors [clin.larvol.com]
- 30. Exploring the Therapeutic Potential of CTX-712 in Myeloid Neoplasms with Splicing Factor Mutations [synapse.patsnap.com]
- 31. CTX-712, a Novel Clk Inhibitor Targeting Myeloid Neoplasms with <i>SRSF2</i> Mutation | CiNii Research [cir.nii.ac.jp]
- 32. ashpublications.org [ashpublications.org]
Assessing the Synergistic Effects of CC-671 with Other Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CC-671 is a potent and selective dual inhibitor of Threonine Tyrosine Kinase (TTK) and CDC-like Kinase 2 (CLK2).[1] Emerging research has highlighted its potential to enhance the efficacy of conventional chemotherapeutic agents, particularly in the context of multidrug resistance (MDR). This guide provides a comparative analysis of the synergistic effects of this compound with other chemotherapy drugs, supported by available experimental data. The primary mechanism underlying this synergy is the inhibition of the ATP-binding cassette transporter G2 (ABCG2), a key contributor to MDR in various cancers.[2] By blocking the efflux of chemotherapeutic agents from cancer cells, this compound effectively increases their intracellular concentration and, consequently, their cytotoxic effects.
Data Presentation: Synergistic Effects of this compound in Combination Therapy
The following tables summarize the quantitative data from in vitro studies assessing the synergistic effects of this compound with the chemotherapeutic agents mitoxantrone and topotecan in ABCG2-overexpressing non-small cell lung cancer cell lines.
Table 1: Reversal of Mitoxantrone Resistance by this compound in NCI-H460/MX20 Cells
| Treatment | IC50 (µM) | Fold Reversal |
| Mitoxantrone | 1.437 ± 0.326 | - |
| Mitoxantrone + 0.1 µM this compound | 0.014 ± 0.006 | 102.6 |
| Mitoxantrone + 0.5 µM this compound | 0.012 ± 0.004 | 119.8 |
| Mitoxantrone + 1.0 µM this compound | 0.011 ± 0.003 | 130.6 |
Data extrapolated from Wu et al., Cancer Science, 2020. The NCI-H460/MX20 cell line is a mitoxantrone-resistant cell line that overexpresses ABCG2.
Table 2: Reversal of Topotecan Resistance by this compound in NCI-H460/MX20 Cells
| Treatment | IC50 (µM) | Fold Reversal |
| Topotecan | 2.401 ± 0.512 | - |
| Topotecan + 0.1 µM this compound | 0.026 ± 0.009 | 92.3 |
| Topotecan + 0.5 µM this compound | 0.021 ± 0.007 | 114.3 |
| Topotecan + 1.0 µM this compound | 0.018 ± 0.005 | 133.4 |
Data extrapolated from Wu et al., Cancer Science, 2020.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the assessment of this compound's synergistic effects.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a standard colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Cell Seeding: Cancer cells (e.g., NCI-H460 and its drug-resistant subline NCI-H460/MX20) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with varying concentrations of the chemotherapeutic agent (e.g., mitoxantrone, topotecan) alone or in combination with different concentrations of this compound. A control group with no drug treatment is also included.
-
Incubation: The cells are incubated for a specified period, typically 72 hours, at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for another 4 hours, during which viable cells metabolize the MTT into purple formazan crystals. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in combination with this compound.
Drug Accumulation Assay
This assay measures the intracellular accumulation of a fluorescent chemotherapeutic agent to determine the effect of an inhibitor on drug efflux pumps.
-
Cell Preparation: ABCG2-overexpressing cells and their parental sensitive cells are harvested and washed with ice-cold PBS.
-
Drug Incubation: Cells are incubated with a fluorescent substrate of ABCG2, such as mitoxantrone or Rhodamine 123, in the presence or absence of this compound for a specified time (e.g., 2 hours) at 37°C.
-
Washing: After incubation, the cells are washed three times with ice-cold PBS to remove the extracellular drug.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer.
-
Data Analysis: The mean fluorescence intensity is quantified to determine the level of drug accumulation. An increase in fluorescence in the presence of this compound indicates inhibition of the drug efflux pump.
Signaling Pathways and Mechanisms of Action
This compound exhibits a dual mechanism of action that contributes to its synergistic effects with chemotherapeutic agents.
Inhibition of ABCG2-Mediated Drug Efflux
The primary mechanism for the observed synergy is the direct inhibition of the ABCG2 transporter. ABCG2 is an ATP-dependent efflux pump that actively transports a wide range of chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. This compound binds to the ABCG2 transporter, blocking its function and leading to an accumulation of the co-administered chemotherapeutic agent within the cancer cell.
Inhibition of TTK and CLK2 Kinases
This compound is also a potent inhibitor of TTK and CLK2 kinases. While the direct link between TTK/CLK2 inhibition and synergy with chemotherapy via mechanisms other than ABCG2 inhibition is still under investigation, these kinases play crucial roles in cell cycle regulation and mRNA splicing, respectively. Inhibition of these pathways could potentially sensitize cancer cells to the DNA-damaging effects of chemotherapeutic agents.
-
TTK (Mps1) Kinase: A key regulator of the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Inhibition of TTK can lead to mitotic errors and apoptosis in cancer cells.
-
CLK2 Kinase: Involved in the phosphorylation of serine/arginine-rich (SR) proteins, which are critical for pre-mRNA splicing. Dysregulation of splicing is a hallmark of many cancers.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound with a chemotherapeutic agent in vitro.
Conclusion
The available data strongly suggest that this compound acts as a potent chemosensitizer by reversing ABCG2-mediated multidrug resistance. Its ability to significantly enhance the cytotoxicity of chemotherapeutic agents like mitoxantrone and topotecan in resistant cancer cells highlights its potential as a valuable component of combination cancer therapy. Further research is warranted to explore the synergistic effects of this compound with a broader range of chemotherapeutic agents and to elucidate the full contribution of TTK and CLK2 inhibition to its synergistic potential. The development of this compound and similar agents represents a promising strategy to overcome a major obstacle in cancer treatment and improve patient outcomes.
References
Independent Validation of CC-671's Effect on Multidrug Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of CC-671's performance in reversing multidrug resistance (MDR) with other alternative small molecule inhibitors. While direct independent validation of this compound's effects by unrelated research groups is not extensively available in peer-reviewed literature, this document summarizes the existing data and places it in the context of other compounds targeting the same resistance mechanism. The information is intended to support further research and drug development efforts in overcoming MDR in cancer.
Overview of this compound and Multidrug Resistance
Multidrug resistance is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters. One such transporter, ABCG2 (also known as breast cancer resistance protein or BCRP), is a key player in the efflux of various chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy.
This compound is a dual inhibitor of Threonine and Tyrosine Kinase (TTK, also known as Mps1) and CDC-like Kinase 2 (CLK2).[1] Research has indicated that this compound can also potently antagonize ABCG2-mediated MDR, suggesting a dual-action mechanism that could be beneficial in cancer therapy.[1] This guide will focus on the validation of its effect on ABCG2.
Comparative Analysis of ABCG2 Inhibitors
While independent validation for this compound is limited, its efficacy can be assessed by comparing its reported performance with other known ABCG2 inhibitors. The following table summarizes key quantitative data for this compound and a selection of other small molecule inhibitors that reverse ABCG2-mediated multidrug resistance.
Table 1: Comparison of this compound with other ABCG2 Inhibitors
| Compound | Primary Target(s) | Cell Line | Chemotherapeutic Agent | Reversal Fold | IC50 for ABCG2 Inhibition | Reference |
| This compound | TTK, CLK2, ABCG2 | NCI-H460/MX20 | Mitoxantrone | 26.8-fold at 1 µM | Not Reported | [1] |
| NCI-H460/MX20 | Topotecan | 18.5-fold at 1 µM | Not Reported | [1] | ||
| Ko143 | ABCG2 | HEK293/ABCG2 | Not Applicable | Not Applicable | ~30 nM | [2] |
| AZ-628 | RAF Kinase, ABCG2 | S1-M1-80 | Mitoxantrone | Complete reversal at 3 µM | Not Reported | [3] |
| S1-M1-80 | SN-38 | Complete reversal at 3 µM | Not Reported | [3] | ||
| PZ-39 | ABCG2 | Not Specified | Doxorubicin | Sensitized resistant tumors | Not Reported | [4] |
| AZ32 | ATM Kinase, ABCG2 | S1-M1-80 | Mitoxantrone | Significant sensitization | Not Reported | [3] |
| S1-M1-80 | Doxorubicin | Significant sensitization | Not Reported | [3] |
Note: The "Reversal Fold" indicates the factor by which the inhibitor restores the sensitivity of resistant cells to the chemotherapeutic agent.
Experimental Protocols
This section details the methodologies for key experiments used to validate the effect of compounds on ABCG2-mediated multidrug resistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50) and is used to assess the reversal of drug resistance.
-
Cell Seeding: Plate cancer cells (both drug-sensitive parental lines and their ABCG2-overexpressing, drug-resistant counterparts) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Treatment: After 24 hours of incubation, treat the cells with a serial dilution of the chemotherapeutic agent in the presence or absence of the ABCG2 inhibitor (e.g., this compound).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves. The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
ABCG2-Mediated Efflux Assay (Hoechst 33342 or Pheophorbide A Efflux)
This assay directly measures the function of the ABCG2 transporter by quantifying the efflux of a fluorescent substrate.
-
Cell Preparation: Harvest and resuspend ABCG2-overexpressing cells in a suitable buffer.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the test compound (e.g., this compound) or a known ABCG2 inhibitor (e.g., Ko143) for 30 minutes at 37°C.
-
Substrate Loading: Add a fluorescent ABCG2 substrate (e.g., Hoechst 33342 or Pheophorbide A) to the cell suspension and incubate for 60 minutes at 37°C.
-
Efflux: Wash the cells and resuspend them in a substrate-free medium with or without the inhibitor. Incubate for another 60 minutes to allow for drug efflux.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells using a flow cytometer. A higher fluorescence intensity in the presence of the inhibitor indicates reduced efflux and, therefore, inhibition of ABCG2.
ATPase Activity Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
-
Membrane Vesicle Preparation: Use membrane vesicles prepared from cells overexpressing ABCG2.
-
Assay Reaction: Incubate the membrane vesicles with ATP and the test compound at various concentrations in an assay buffer.
-
Phosphate Detection: After a defined incubation period, stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method (e.g., vanadate-based assay).
-
Data Analysis: An increase in ATPase activity in the presence of a compound suggests that it is a substrate of the transporter, while inhibition of basal or substrate-stimulated ATPase activity can indicate a direct inhibitory effect.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism for reversing multidrug resistance is the direct inhibition of the ABCG2 transporter's efflux function.[1] This leads to an increased intracellular accumulation of chemotherapeutic drugs in cancer cells. Computational docking studies suggest that this compound binds to the drug-binding pocket of ABCG2.[1]
Beyond its effect on ABCG2, this compound's inhibition of TTK and CLK2 may have broader implications for cancer therapy and drug resistance.
-
TTK (Mps1): TTK is a crucial component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[5] Overexpression of TTK has been linked to aneuploidy and poor prognosis in several cancers.[5] Inhibition of TTK can lead to mitotic catastrophe and cell death in cancer cells.[4] Furthermore, TTK has been implicated in mediating resistance to certain chemotherapies, such as cisplatin.[5]
-
CLK2: CLK2 is involved in the regulation of RNA splicing by phosphorylating serine/arginine-rich (SR) proteins.[6][7] Dysregulation of alternative splicing is a hallmark of cancer, and CLK2 has been identified as an oncogenic kinase in breast cancer.[6] Inhibition of CLK2 can modulate splicing patterns and inhibit tumor growth.[6] Recent studies have also linked CLK2 to platinum resistance in ovarian cancer.[8]
The dual inhibition of TTK and CLK2 by this compound, in addition to its ABCG2 inhibitory activity, suggests a multi-pronged attack on cancer cells that could potentially overcome resistance mechanisms beyond drug efflux.
Visualizations
The following diagrams illustrate the experimental workflow for assessing ABCG2 inhibition and the signaling pathways affected by this compound.
References
- 1. Dual TTK/CLK2 inhibitor, this compound, selectively antagonizes ABCG2-mediated multidrug resistance in lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Reversal of Cancer Multidrug Resistance (MDR) Mediated by ATP-Binding Cassette Transporter G2 (ABCG2) by AZ-628, a RAF Kinase Inhibitor [frontiersin.org]
- 4. What are TTK inhibitors and how do they work? [synapse.patsnap.com]
- 5. TTK is a potential therapeutic target for cisplatin-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CLK2 Is an Oncogenic Kinase and Splicing Regulator in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CLK2 - Wikipedia [en.wikipedia.org]
- 8. Targeting the Cdc2‐like kinase 2 for overcoming platinum resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of BAY-1895344 and CC-671 in Cancer Therapy: Targeting DNA Damage Response and Cell Cycle Regulation
In the landscape of precision oncology, the development of inhibitors targeting critical cellular pathways has paved the way for novel therapeutic strategies. This guide provides a comparative analysis of two such inhibitors: BAY-1895344 (Elimusertib), a potent and selective Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitor, and CC-671, a dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2). While both compounds exhibit anti-cancer properties, they function through distinct mechanisms. BAY-1895344 is a direct modulator of the DNA Damage Response (DDR) pathway, whereas this compound primarily impacts cell cycle progression and mRNA splicing. This document will objectively compare their performance, supported by experimental data, and provide detailed methodologies for key experiments.
Introduction to BAY-1895344 and this compound
BAY-1895344, also known as Elimusertib, is a highly selective and potent inhibitor of ATR kinase, a central regulator of the DDR pathway. The DDR is a crucial network that detects and repairs DNA damage, and its inhibition can be synthetically lethal in cancer cells with existing DNA repair defects.[1][2] BAY-1895344 has shown significant anti-tumor activity in preclinical models and has been evaluated in clinical trials for advanced solid tumors.[3][4][5]
This compound is a dual inhibitor of TTK protein kinase (also known as Mps1) and CLK2.[6][7] TTK is a key regulator of the mitotic spindle checkpoint, ensuring proper chromosome segregation during cell division. CLK2 is involved in the regulation of pre-mRNA splicing. By inhibiting these two kinases, this compound disrupts two critical cellular processes, leading to mitotic errors and altered gene expression, ultimately inducing cancer cell death.[6][7] Notably, this compound has also been identified as an agent that can reverse multidrug resistance mediated by the ABCG2 transporter.[7]
Quantitative Data Presentation
The following tables summarize the key quantitative data for BAY-1895344 and this compound, providing a basis for their comparative assessment.
Table 1: In Vitro Potency and Selectivity
| Parameter | BAY-1895344 (Elimusertib) | This compound |
| Primary Target(s) | ATR Kinase | TTK Protein Kinase, CLK2 |
| IC50 vs. Primary Target(s) | 7 nM (ATR) | 5 nM (TTK), 6 nM (CLK2)[6] |
| Cellular IC50 (Median) | 78 nM (in a panel of tumor cell lines) | Not broadly reported |
| Selectivity vs. Other Kinases | High selectivity against ATM (>200-fold) and DNA-PK (>47-fold)[8] | Selective over DYRK3 and DYRK11 (>15-fold)[9] |
Table 2: Preclinical Anti-Tumor Activity
| Parameter | BAY-1895344 (Elimusertib) | This compound |
| Monotherapy Efficacy | Strong efficacy in xenograft models with DDR deficiencies[2][3] | Significant tumor growth inhibition in triple-negative breast cancer (TNBC) xenograft models[6] |
| Combination Therapy | Synergistic anti-tumor activity with DNA damaging agents (e.g., chemotherapy, radiotherapy) and PARP inhibitors[2][3] | Potentiates the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells[7] |
| In Vivo Models | Ovarian, colorectal, and mantle cell lymphoma xenografts[8] | Triple-negative breast cancer cell line-derived and patient-derived xenografts[10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in DOT language.
Figure 1: BAY-1895344 mechanism of action in the ATR signaling pathway.
Figure 2: this compound mechanism of action targeting TTK and CLK2.
Figure 3: General experimental workflow for preclinical evaluation.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for assays commonly used to evaluate inhibitors like BAY-1895344 and this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[1]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat cells with a serial dilution of the inhibitor (e.g., BAY-1895344 or this compound) or vehicle control (DMSO). Incubate for 72-96 hours.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and allow them to equilibrate to room temperature. Transfer the buffer to the substrate vial and mix until the substrate is completely dissolved.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.
-
Signal Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 values.
Western Blot for Phospho-CHK1 (Ser345)
This protocol is used to assess the inhibition of ATR kinase activity by measuring the phosphorylation of its downstream target, CHK1.
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-incubate cells with the ATR inhibitor (BAY-1895344) for 1-2 hours, followed by treatment with a DNA damaging agent (e.g., 2 mM hydroxyurea) for 1-3 hours to induce ATR activation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-CHK1 (Ser345) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-CHK1 signal to total CHK1 or a loading control like β-actin.
Immunofluorescence for γH2AX Foci Formation
This assay is used to visualize and quantify DNA double-strand breaks, a marker of DNA damage.
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat the cells with the test compound as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block non-specific binding with 1% BSA in PBS for 30-60 minutes. Incubate with a primary antibody against γH2AX overnight at 4°C. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Acquire images using a fluorescence microscope.
-
Quantification: Analyze the images using software (e.g., ImageJ) to count the number of γH2AX foci per nucleus.
Conclusion
BAY-1895344 and this compound are promising anti-cancer agents that operate through fundamentally different mechanisms. BAY-1895344 directly targets the DNA damage response by inhibiting ATR kinase, making it a potential therapeutic for tumors with inherent DDR deficiencies. Its efficacy, both as a monotherapy and in combination with DNA-damaging agents, highlights the importance of ATR as a therapeutic target.
In contrast, this compound exerts its anti-tumor effects by simultaneously disrupting mitosis and mRNA splicing through the inhibition of TTK and CLK2. This dual-targeting approach offers a unique strategy to induce cancer cell death, particularly in aggressive subtypes like TNBC. Furthermore, its ability to counteract multidrug resistance adds another dimension to its therapeutic potential.
The choice between these or similar inhibitors for cancer therapy will ultimately depend on the specific molecular characteristics of the tumor. A thorough understanding of the underlying biology, guided by the experimental approaches detailed in this guide, is essential for the rational design of effective cancer treatments. Researchers, scientists, and drug development professionals can utilize this comparative analysis to inform their research and development efforts in the pursuit of novel and effective cancer therapies.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
- 8. ch.promega.com [ch.promega.com]
- 9. | BioWorld [bioworld.com]
- 10. Synthetic Lethal Strategy Identifies a Potent and Selective TTK and CLK1/2 Inhibitor for Treatment of Triple-Negative Breast Cancer with a Compromised G1-S Checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of CC-671: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information on the appropriate procedures for the disposal of materials containing "671," while highlighting the critical importance of identifying the specific chemical composition before proceeding.
Initial searches for "CC-671" did not yield a Safety Data Sheet (SDS) for a unique compound with this identifier. Instead, results included various products with "671" in their names, such as D.E.R.™ 671-X75 EPOXY RESIN, Ceramabond 671, and NP671 PART A. It is imperative to understand that each of these products has distinct chemical properties and, therefore, different disposal requirements. Assuming the disposal procedure for one applies to another is a significant safety risk.
General Principles of Laboratory Waste Disposal
Before addressing specific "671" compounds, it is essential to adhere to fundamental principles of hazardous waste management in a laboratory setting.
Waste Segregation and Storage:
-
Satellite Accumulation Areas (SAA): Hazardous waste must be stored in a designated SAA.[1] These areas should be inspected weekly for any leaks.[1]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the associated hazards (e.g., flammable, corrosive, toxic), and the date the container becomes full.[1]
-
Incompatible Wastes: Never mix incompatible chemicals. For instance, acids and bases should be stored separately, as should oxidizing agents and organic compounds.[1]
Container Management:
-
Containers must be kept closed and should not be filled beyond three-quarters of their capacity.
-
Empty containers that held hazardous chemicals must also be treated as hazardous waste unless they have been triple-rinsed. The rinseate should be collected as hazardous waste.
Disposal Procedures for Known "671" Compounds
The following table summarizes the disposal considerations for the identified products containing "671." This information is not a substitute for the official Safety Data Sheet (SDS) provided by the manufacturer.
| Product Name | Chemical Nature | Key Hazards | Disposal Recommendations |
| D.E.R.™ 671-X75 EPOXY RESIN | Flammable liquid and vapor | Skin and eye irritation, potential reproductive harm, organ damage through prolonged exposure.[2] | Take off immediately all contaminated clothing and rinse skin with water.[2] Dispose of contents/container to an approved waste disposal plant. Ground/bond container and receiving equipment to prevent static discharge.[2] |
| Ceramabond 671 | White, odorless paste | Skin and eye irritation.[3] | Dispose in accordance with federal, state, and local regulations and permits.[3] This material is not classified as a regulated hazardous material for transportation.[3] |
| NP671 PART A | Epoxy Resin | Severe skin burns and eye damage, may cause an allergic skin reaction.[4] | Dispose of contents/container to an approved disposal company or local collection.[5] Avoid release to the environment.[4] |
Critical First Step: Identify Your Specific "this compound"
The most crucial step before proceeding with any disposal plan is to positively identify the chemical nature of the "this compound" you are working with. The manufacturer or supplier of the chemical is legally obligated to provide a Safety Data Sheet (SDS). This document will contain a dedicated section on "Disposal considerations" that provides specific instructions.
If you cannot locate the SDS, contact the manufacturer directly. Do not attempt to dispose of the material based on assumptions or general guidelines.
Experimental Workflow for Waste Characterization
In the absence of an SDS, a qualified chemist may need to perform a waste characterization to determine the appropriate disposal route. This process is governed by strict regulations and should only be undertaken by trained personnel.
Below is a logical workflow for characterizing an unknown laboratory waste, which may be applicable if the identity of "this compound" cannot be determined through documentation.
Caption: Logical workflow for determining the proper disposal route for an unidentified laboratory chemical.
Disclaimer: This information is intended as a general guide. Always consult the specific Safety Data Sheet for the chemical you are using and adhere to all federal, state, and local regulations for hazardous waste disposal. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for guidance on proper chemical waste management.
References
Essential Safety and Logistical Information for Handling CC-671
For researchers, scientists, and drug development professionals, adherence to strict safety protocols is paramount when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), handling procedures, and disposal of CC-671, a dual TTK protein kinase/CDC2-like kinase (CLK2) inhibitor.
Personal Protective Equipment (PPE)
When working with this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Area | Required PPE | Specifications |
| Eyes | Safety Glasses | Must be worn at all times in the laboratory. |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate material. Inspect gloves for integrity before use. |
| Body | Laboratory Coat | Fully fastened to protect skin and clothing. |
| Respiratory | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of any dust or aerosols. |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Use only in a chemical fume hood.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
Spill and Disposal Procedures
In the event of a spill or the need for disposal, follow these guidelines to mitigate risks and comply with regulations.
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: Use an absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Collect: Carefully sweep or scoop the contained material into a sealed, labeled waste container.
-
Clean: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be disposed of in the same manner as the chemical.
Experimental Protocols
Preparation of Stock Solutions
This compound is soluble in DMSO. The following table provides guidance for preparing stock solutions of varying concentrations.
| Desired Concentration | 1 mg Mass | 5 mg Mass | 10 mg Mass |
| 1 mM | 1.95 mL | 9.76 mL | 19.51 mL |
| 5 mM | 0.39 mL | 1.95 mL | 3.90 mL |
| 10 mM | 0.20 mL | 0.98 mL | 1.95 mL |
Sonication may be required to fully dissolve the compound.
General Experimental Workflow
The following diagram illustrates a general workflow for an in vitro experiment using this compound.
General in vitro experimental workflow for this compound.
Mechanism of Action: Signaling Pathway
This compound is a dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2). It exerts its effects by inhibiting the phosphorylation of downstream targets of these kinases, leading to disruptions in mitosis and pre-mRNA splicing, ultimately inducing apoptosis in cancer cells.
Signaling pathway of this compound inhibition of TTK and CLK2.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
